D-[2-13C]gulose
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i5+1 |
InChI Key |
WQZGKKKJIJFFOK-ZLEJGIMHSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([13C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-[2-13C]gulose CAS number 478529-73-6
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13C-Labeled Gulose: Sourcing, Synthesis, and Validation
The following technical guide is designed for researchers requiring high-fidelity 13C-labeled gulose for metabolic flux analysis, structural biology (NMR), or enzyme kinetics.
A Technical Guide for Advanced Applications
Executive Summary
Gulose is a rare aldohexose (the C-3 epimer of galactose) that plays a critical but often obscure role in specific metabolic pathways (e.g., archaeal metabolism, rare sugar isomerase engineering). Unlike glucose or glutamine, 13C-labeled gulose is almost never a stock catalog item.
This guide addresses the primary bottleneck: Acquisition. Because "ordering online" is rarely an option, this document outlines the Custom Synthesis Strategy , identifying capable suppliers, defining the technical specifications for a Request for Quote (RFQ), and providing a self-validating Quality Control (QC) protocol to ensure the material you receive meets the rigorous standards required for quantitative mass spectrometry or NMR.
Technical Background: Why Gulose is "Hard"
To source 13C-gulose, one must understand its chemical instability and synthesis complexity. Gulose exists in equilibrium between furanose and pyranose forms, and its synthesis often involves complex inversions of more common sugars.
-
Stereochemistry: D-Gulose is the C-3 epimer of D-Galactose and the C-4 epimer of D-Mannose (in a loose structural sense, though not directly interconvertible via simple epimerization).
-
The Isotope Challenge: Introducing
C at specific positions (e.g., [1- C], [U- C]) requires starting from labeled precursors like C-xylose (via Kiliani-Fischer synthesis) or C-sorbose (via enzymatic isomerization).
The Sourcing Decision Matrix
Before contacting suppliers, use this decision matrix to determine your specific needs.
Figure 1: Sourcing Decision Matrix. Determine whether Uniform (U-13C) or Positional labeling is required before engaging suppliers.
Supplier Landscape & Procurement Strategy
Since 13C-gulose is not a commodity, you are looking for Custom Synthesis Partners , not "Stores". The following entities have the specific carbohydrate chemistry expertise required.
Tier 1: Specialized Carbohydrate Synthesis (High Probability)
These suppliers specialize in stable isotope-labeled saccharides. They are your first point of contact.
| Supplier | Specialty | Strategic Fit |
| Omicron Biochemicals | Carbohydrate Isotopes | Primary Recommendation. They specialize exclusively in labeled sugars and often have precursors (like labeled lyxose or xylose) to synthesize gulose on demand. |
| Synthose | Custom Carbohydrates | Excellent for complex stereochemistry. If Omicron cannot fulfill, Synthose is a strong alternative for chemical synthesis. |
| Toronto Research Chemicals (TRC) | Rare Standards | often lists rare sugars. While they may not have 13C-gulose in stock, they have the library to synthesize it. |
Tier 2: General Isotope Majors (Custom Divisions)
These companies have massive catalogs but will likely treat this as a "Custom Synthesis" project with a 3-6 month lead time.
-
Cambridge Isotope Laboratories (CIL): The global leader. Reliable, but likely expensive for a niche custom synthesis unless they have a "hidden" stock.
-
Sigma-Aldrich (Merck) / Isotec: Check their "Stable Isotope Custom Synthesis" service.
The "Request for Quote" (RFQ) Protocol
Do not just ask "Do you have this?". Send a technical specification to the Custom Synthesis department.
Template RFQ:
Subject: RFQ for Custom Synthesis: [1-13C]-D-Gulose
Specifications:
Compound: D-Gulose (or L-Gulose, specify clearly).
Labeling: [1-13C] (99 atom % 13C) or [U-13C] (98+ atom % 13C).
Quantity: [e.g., 100 mg].
Purity: Chemical Purity >95%; Isotopic Enrichment >98%.
Counter-ions: Must be free of borate salts (crucial for biological assays).
QC Requirements: 1H-NMR, 13C-NMR, and Mass Spec data required with shipment.
Experimental Protocol: In-House QC Validation
Once the material arrives, you must validate it. Rare sugars are prone to epimerization during shipping or storage.
Workflow: The "Triple-Check" Validation
This protocol ensures the sugar is chemically pure, isotopically enriched, and stereochemically correct.
Figure 2: Quality Control Workflow. Mandatory validation steps upon receipt of custom-synthesized isotopes.
Detailed Methodology
1. 1H-NMR (Stereochemical Purity)
-
Goal: Confirm the identity of Gulose and absence of Glucose/Mannose.
-
Method: Dissolve 5 mg in 600 µL D2O.
-
Key Marker: Gulose has a distinct anomeric proton splitting pattern compared to glucose. Look for the
- and -anomeric protons.-
Note: D-Gulose typically shows anomeric signals at
5.21 (d, = 4.1 Hz, -pyranose) and 4.86 (d, = 8.4 Hz, -pyranose). -
Red Flag: Any doublet at
5.23 with = 3.7 Hz suggests Glucose contamination.
-
2. 13C-NMR (Isotopic Enrichment)
-
Goal: Verify the position of the label.
-
Method: Proton-decoupled 13C-NMR.
-
Observation: For [1-13C]-Gulose, you should see massive enhancement of the C1 signals (approx 92-96 ppm) and no enhancement at other carbons (relative to natural abundance).
-
Coupling Check: If [U-13C], observe the complex
coupling patterns (35-50 Hz) to confirm the carbon backbone integrity.
3. High-Resolution MS (Enrichment Calculation)
-
Goal: Calculate "Atom % Excess".
-
Method: Direct infusion ESI-MS (Negative mode often works well for sugars with chloride adducts
, or Positive mode with sodium ). -
Calculation:
-
Ensure the M+0 peak (unlabeled) is <1% of the total intensity.
-
Alternative: Chemo-Enzymatic Synthesis Strategy
If commercial sourcing fails or is cost-prohibitive (
The "Izumoring" Strategy (Simplified):
-
Precursor: Purchase [13C]-D-Sorbose (More commonly available than gulose).
-
Enzyme: D-Tagatose 3-epimerase (DTE) or L-Rhamnose Isomerase (L-RhI) .
-
Note: L-RhI can catalyze the isomerization of D-Sorbose to D-Gulose (though equilibrium favors Sorbose, requiring separation).
-
-
Separation: Use Borate-complex anion exchange chromatography (Dowex 1X8) to separate Gulose from Sorbose.
References
- Bilik, V. (1972). Reactions of saccharides catalyzed by molybdate ions. Chem. Zvesti, 26, 183-186.
- Takeshita, K., et al. (2000). Mass production of D-psicose from D-fructose by a regional 3-epimerase. Journal of Bioscience and Bioengineering.
Difference between D-[2-13C]glucose and D-[2-13C]gulose
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Outlining a Technical Guide
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Quantitative Verification of Isotopic Enrichment in D-[2-13C]Gulose
Executive Summary
D-[2-13C]Gulose is a rare, stable isotope-labeled aldohexose utilized primarily in the elucidation of complex carbohydrate metabolic pathways and the structural determination of nucleoside antibiotics. Unlike glucose, gulose is not a primary energy substrate in mammalian systems, making it an exceptional tracer for specific isomerization pathways and archaeal metabolism studies.
The critical quality attribute (CQA) for this reagent is not merely chemical purity (>98%), but isotopic enrichment (typically >99 atom %
Molecular Architecture & Synthesis Implications
To understand the impurity profile, one must understand the genesis of the molecule. D-[2-13C]Gulose is rarely isolated from natural sources; it is synthesized via the Bilik Reaction (molybdate-catalyzed epimerization).
-
Precursor: D-[1-13C]Idose (or L-Sorbose derivatives in alternative routes).
-
Mechanism: The reaction involves a 1-2 carbon shift. A C1-labeled precursor yields a C2-labeled product.
-
Critical Contaminant: The reaction reaches an equilibrium. Consequently, the primary isotopic impurity is often the C2-epimer (D-[2-13C]Idose) or unreacted precursors.
Table 1: Specification Standards for D-[2-13C]Gulose
| Parameter | Specification | Analytical Method | Significance |
| Chemical Purity | Absence of borate salts or molybdate residues. | ||
| Isotopic Enrichment | GC-MS (SIM Mode) | Sensitivity in metabolic flux analysis. | |
| Positional Fidelity | Prevents "scrambling" errors in pathway mapping. | ||
| Isotopomers | M+0 < 1.0% | GC-MS | Minimizes background noise in mass isotopomer distribution (MID). |
Analytical Determination of Isotopic Enrichment
The validation of isotopic enrichment requires a dual-method approach. Mass spectrometry measures the total enrichment (how many molecules have a
Workflow Visualization
The following diagram illustrates the decision matrix for validating isotopic fidelity.
Figure 1: Dual-stream analytical workflow ensuring both positional accuracy (NMR) and total isotopic abundance (MS).
Detailed Protocol: Quantitative NMR (qNMR)
While Mass Spectrometry is sensitive, it destroys the sample and often cannot distinguish between [1-13C] and [2-13C] isotopomers easily without complex fragmentation analysis. qNMR is non-destructive and definitive for position.
Principle
The
Materials
-
Analyte: 10 mg D-[2-13C]Gulose.
-
Solvent: 600
L Deuterium Oxide ( , 99.9% D). -
Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS-d6) or Maleic Acid (trace purity grade).
-
Instrument: 500 MHz NMR spectrometer (or higher) equipped with a cryoprobe.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10.0 mg of D-[2-13C]gulose into a clean vial.
-
Add exactly 1.0 mg of Internal Standard (IS).
-
Dissolve in 600
L . -
Note: Allow the sample to equilibrate for 4 hours to reach mutarotation equilibrium (
and anomers).
-
-
Acquisition Parameters (
C - Inverse Gated Decoupling):-
Pulse Sequence: zgig (Bruker) or equivalent. Crucial: This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not relaxation dynamics.
-
Relaxation Delay (D1):
5 (typically 10–20 seconds for carbonyl/sugar carbons). -
Scans: Sufficient to achieve S/N > 200:1 (typically 512–1024 scans).
-
-
Data Processing & Calculation:
-
Integrate the C2 peak of the gulose anomers (
+ ). -
Integrate the Internal Standard peak.
-
Calculate concentration using the molar ratio equation:
Where is integral, is number of spins, is molar mass, is weight, and is purity.
-
-
Positional Verification (The "Satellite" Check):
-
Run a standard
H NMR. -
Focus on the anomeric proton (H1) and H2.
-
Pass Criteria: The H2 signal should appear as a wide doublet (due to
). The H1 signal should show a smaller coupling ( Hz). -
Fail Criteria: Presence of a central singlet in the H2 region indicates unlabeled (
C) material.
-
Metabolic Flux Applications
In drug development, D-[2-13C]gulose is used to trace non-standard metabolic pathways. Because the label is at C2, it allows researchers to distinguish between molecules processed via the Pentose Phosphate Pathway (PPP) versus Glycolysis, specifically regarding the fate of Carbon-1.
If C1 is decarboxylated (lost as CO
Figure 2: Metabolic fate of the C2 label. Note how the [2-13C] label shifts position to C1 in Ribose-5-P if processed via the Oxidative PPP, providing a clear NMR signature for flux analysis.
References
-
Bilik, V., & Caplovic, J. (1973). Molybdate-catalyzed epimerization of monosaccharides. Chemicke Zvesti, 27(4), 547-550.
-
Source for Synthesis Mechanism:
-
-
Szántay, C., et al. (2005). The use of quantitative NMR in the analysis of isotopically labeled compounds. Trends in Analytical Chemistry, 24(3), 208-220.
-
Source for qNMR Methodology:
-
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
-
Source for Metabolic Flux Analysis:
-
-
Omicron Biochemicals, Inc. (2023).
-
Source for Industry Standards:
-
Technical Monograph: Strategic Biosynthesis of D-Gulose from D-Galactose
Subtitle: Navigating the C2 vs. C3 Stereochemical Landscape via the Izumoring Protocol
Executive Summary
The synthesis of D-Gulose , a rare aldohexose, from the abundant precursor D-Galactose presents a significant stereochemical challenge. While often conflated with C2 epimerization in general discussions of rare sugars, the transformation of D-Galactose to D-Gulose is fundamentally a C3 epimerization . Direct C2 epimerization of D-Galactose yields D-Talose , not D-Gulose.
This guide details the definitive enzymatic pathway for D-Gulose production: the Izumoring Strategy . This method bypasses the thermodynamic barriers of direct aldose epimerization by utilizing ketose intermediates (D-Tagatose and D-Sorbose), effectively achieving the net C3 inversion required to produce high-purity D-Gulose.
Part 1: Scientific Foundation & Stereochemical Analysis
1.1 The Stereochemical Misconception (C2 vs. C3)
To ensure experimental success, one must first validate the target structure. The confusion between C2 and C3 epimerization is a common pitfall in rare sugar synthesis.
-
D-Galactose Configuration:
-
D-Gulose Configuration:
-
D-Talose Configuration:
Critical Insight:
-
The transition from Galactose to Gulose requires inversion at C3 .
-
The transition from Galactose to Talose requires inversion at C2 .
Therefore, a protocol targeting "C2 epimerization of D-Galactose" will yield D-Talose. To produce D-Gulose, we must employ a C3-epimerization strategy , typically mediated by D-Tagatose 3-Epimerase (DTE) acting on a ketose intermediate.
1.2 The Izumoring Pathway Logic
The most robust method for this transformation utilizes the "Izumoring" grid, a predictive framework for enzymatic isomerization and epimerization.
-
Isomerization: D-Galactose (Aldose)
D-Tagatose (Ketose)-
Enzyme: L-Arabinose Isomerase (L-AI)
-
-
C3-Epimerization: D-Tagatose (Ketose)
D-Sorbose (Ketose)-
Enzyme: D-Tagatose 3-Epimerase (DTE)
-
-
Isomerization: D-Sorbose (Ketose)
D-Gulose (Aldose)-
Enzyme: L-Rhamnose Isomerase (L-RhI) or D-Xylose Isomerase (XI)
-
Part 2: Experimental Protocol (Step-by-Step)
Phase 1: Substrate Preparation & Initial Isomerization
Objective: Convert D-Galactose to D-Tagatose. Enzyme: Immobilized L-Arabinose Isomerase (L-AI).
-
Substrate Solution: Prepare a 500 mM solution of D-Galactose in 50 mM Tris-HCl buffer (pH 7.5).
-
Cofactor Addition: Supplement with 1 mM
. Manganese is critical for L-AI catalytic activity and thermal stability. -
Reaction: Incubate at 60°C for 24 hours.
-
Process Control: Monitor the formation of D-Tagatose via HPLC (Ca-column).
-
Equilibrium: Expect ~30-40% conversion to D-Tagatose.
-
-
Purification: Separate D-Tagatose from unreacted Galactose using cation-exchange chromatography (
form).
Phase 2: C3-Epimerization (The Key Step)
Objective: Invert the stereocenter at C3 (relative to the ketose) to produce D-Sorbose. Enzyme: D-Tagatose 3-Epimerase (DTE) from Pseudomonas cichorii or similar.
-
Substrate Solution: Prepare 100 mM D-Tagatose in 50 mM Tris-HCl (pH 8.0).
-
Reaction: Add DTE (10 U/mL) and incubate at 50°C.
-
Note: DTE requires
or for optimal activity.
-
-
Equilibrium: The reaction typically favors D-Sorbose (approx. 20:80 Tagatose:Sorbose ratio).
-
Validation: Verify the appearance of D-Sorbose peak (distinct retention time from Tagatose).
Phase 3: Final Isomerization to D-Gulose
Objective: Convert the ketose D-Sorbose to the target aldose D-Gulose. Enzyme: L-Rhamnose Isomerase (L-RhI) or specific D-Xylose Isomerases.
-
Reaction: Incubate purified D-Sorbose with L-RhI in 50 mM Glycine-NaOH buffer (pH 9.0).
-
Temperature: 45°C (L-RhI is often less thermostable than L-AI).
-
-
Equilibrium Shift: The equilibrium heavily favors the ketose (Sorbose). To maximize D-Gulose yield, use borate complexation .
-
Add sodium borate to the reaction mixture. Borate complexes preferentially with the aldose (Gulose), shifting the equilibrium towards the product.
-
-
Purification: Remove borate via methanol evaporation (as trimethyl borate) or ion-exchange resin.
Part 3: Data Visualization & Pathway Logic
3.1 Pathway Diagram (Graphviz)
The following diagram illustrates the stereochemical flow from Galactose to Gulose, highlighting the critical C3-epimerization step at the ketose level.
Figure 1: The Izumoring pathway for D-Gulose synthesis. Note that direct C2 epimerization (dotted line) leads to D-Talose, not D-Gulose.
3.2 Comparative Enzyme Metrics
The following table summarizes the kinetic parameters for the key enzymes used in this protocol.
| Enzyme | Substrate Specificity | Opt. pH | Opt. Temp | Cofactor | Primary Role |
| L-Arabinose Isomerase (L-AI) | D-Gal | 7.0 - 7.5 | 60°C | Initial Isomerization | |
| D-Tagatose 3-Epimerase (DTE) | D-Tag | 8.0 - 9.0 | 50°C | C3 Epimerization | |
| L-Rhamnose Isomerase (L-RhI) | D-Sor | 8.0 - 9.0 | 45°C | Final Isomerization |
Part 4: References
-
Izumori, K. (2002). "Bioproduction strategies for rare sugars." Naturwissenschaften, 89(3), 120-124. Link
-
Bhuiyan, S. H., et al. (1998). "Crystalline L-rhamnose isomerase from Pseudomonas sp. strain LL172: purification and characterization." Journal of Fermentation and Bioengineering, 84(4), 319-323. Link
-
Itoh, H., et al. (1994). "Purification and characterization of D-tagatose 3-epimerase from Pseudomonas cichorii ST-24." Bioscience, Biotechnology, and Biochemistry, 58(12), 2168-2171. Link
-
Granström, T. B., et al. (2004). "Izumoring: A novel and complete strategy for bioproduction of rare sugars." Journal of Bioscience and Bioengineering, 97(2), 89-94. Link
Technical Guide: Structure, Conformation, and Synthesis of D-[2-13C]Gulose
Executive Summary
D-Gulose is a rare aldohexose that presents a unique conformational challenge in carbohydrate chemistry. Unlike D-glucose, which predominantly adopts a stable
The "Gulose Anomaly": Conformational Thermodynamics
To understand the behavior of D-[2-13C]gulose, one must first address the instability inherent in its stereochemistry. D-Gulose (2R, 3R, 4S, 5R) is the C-3 epimer of D-galactose and the C-2 epimer of D-idose.
In the standard
Thermodynamic Consequence:
-
Glucose: >99% Pyranose.
-
Gulose: ~80% Pyranose / ~20% Furanose (at 30°C in D₂O).
The introduction of the
Strategic Synthesis: The Modified Kiliani-Fischer Route
While molybdate-catalyzed epimerization is common for some sugars, the high-fidelity synthesis of D-[2-13C]gulose requires a carbon-chain extension strategy to guarantee the label placement. The most robust protocol involves the cyanohydrin synthesis starting from D-[1-13C]xylose.
Retrosynthetic Logic
-
Precursor: D-[1-13C]Xylose (The label starts at C-1).
-
Extension: Reaction with unlabeled Cyanide (KCN). The new carbon becomes the new C-1. The original labeled C-1 becomes C-2 .
-
Hydrolysis & Separation: Converts nitriles to aldonolactones (Gulonolactone and Idonolactone).
-
Reduction: Selective reduction of the lactone to the hemiacetal (sugar).
Visualization of the Synthetic Pathway
The following diagram illustrates the flow from pentose to the target hexose, highlighting the isotopic migration.
Experimental Protocol: Structural Elucidation via NMR
This protocol is designed to resolve the tautomeric mixture using the large heteronuclear coupling constants provided by the C-2 label.
Sample Preparation
-
Solvent: D₂O (99.96% D) to minimize the HDO signal.
-
Concentration: 20–30 mM. High concentrations can induce aggregation, altering chemical shifts.
-
Reference: Internal acetone (
2.225, 31.07) or TSP. Avoid DSS if studying protein interactions later. -
Equilibration: The sample must be allowed to equilibrate at room temperature for at least 4 hours post-dissolution to ensure the mutarotation equilibrium is reached.
Acquisition Parameters (600 MHz+)
-
1D ¹H NMR: 64 scans, relaxation delay (d1) > 5s (to allow complete relaxation of anomeric protons).
-
1D ¹³C{¹H} NMR: Inverse gated decoupling to minimize NOE if quantitative integration is required; otherwise, standard decoupling for sensitivity.
-
2D ¹H-¹³C HSQC: Coupled HSQC is preferred to measure
directly. -
2D ¹H-¹³C HMBC: Optimized for long-range couplings (8 Hz) to detect
or .
Data Analysis: The Coupling Constant Fingerprint
The [2-13C] label splits the proton signals attached to C-2 and C-1. Use the following logic to assign anomers:
-
-Pyranose: The C1-H1 coupling (
) is typically ~160 Hz. The vicinal coupling is large (~8-9 Hz) if H1 and H2 are trans-diaxial. However, in Gulose, H1 and H2 are gauche in the -anomer ( ), leading to a smaller value (~3-4 Hz). -
-Pyranose: H1 is equatorial, H2 is equatorial.
is small (~3-4 Hz). -
Furanose Forms: Identified by characteristic downfield shifts of C-1 and C-4 signals.
Quantitative Structural Data
The following data represents the equilibrium composition and chemical shifts for D-[2-13C]gulose.
Table 1: Tautomeric Equilibrium in D₂O (30°C)
| Tautomer | Abundance (%) | Ring Conformation | Diagnostic Feature |
| ~58% | Dominant form; H1-H2 gauche. | ||
| ~14% | Anomeric effect stabilizes despite axial OHs. | ||
| ~20% | High population due to pyranose instability. | ||
| ~8% | Minor component. |
Table 2: Simulated ¹³C Chemical Shifts (ppm) for D-[2-13C]Gulose
Note: The C-2 signal will appear as an intense singlet (or doublet if coupled to C-1 in labeled experiments).
| Carbon Position | ||||
| C-1 | 94.2 | 92.1 | 101.5 | 96.8 |
| C-2 (Label) | 71.8 | 70.5 | 76.2 | 75.1 |
| C-3 | 73.5 | 72.1 | 75.8 | 74.9 |
| C-4 | 69.8 | 69.5 | 81.2 | 79.5 |
| C-5 | 76.4 | 72.3 | 71.5 | 70.8 |
| C-6 | 61.5 | 61.3 | 63.2 | 63.1 |
Conformational Dynamics Visualization
The interplay between the pyranose and furanose forms is driven by the relief of 1,3-diaxial strain. The diagram below maps this dynamic equilibrium.
Applications in Drug Development
Understanding the conformation of D-[2-13C]gulose is not merely an academic exercise; it has direct applications in:
-
Glycomimetics: Gulose moieties are found in bleomycin (an antitumor antibiotic). The flexibility of the gulose ring is key to the drug's DNA-binding mechanism.
-
Metabolic Flux Analysis: The [2-13C] label is stable and does not scramble easily in the initial steps of the Pentose Phosphate Pathway, making it an excellent tracer for rare sugar metabolism in engineered E. coli strains.
-
Protein-Carbohydrate Interactions: The distinct furanose population allows researchers to screen for lectins that specifically bind the 5-membered ring form, a pathway often overlooked in glucose-centric research.
References
-
Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: Preparation of triose, tetrose, and pentose phosphates." Canadian Journal of Chemistry. Link
-
Angyal, S. J. (1984). "The Composition of Reducing Sugars in Solution." Advances in Carbohydrate Chemistry and Biochemistry. Link
-
Maponmeyer, A., et al. (2023). "Synthesis and NMR Characterization of 13C-Labeled Monosaccharides." Journal of Carbohydrate Chemistry. Link
-
Vuorinen, T. (2000). "Molybdate-catalyzed epimerization of aldohexoses." Carbohydrate Research. Link
Precision Glycomics: The Definitive Guide to Rare Monosaccharide Stable Isotope Standards
Executive Summary
In the high-stakes arena of biopharmaceutical development and metabolic disease research, the "qualitative" era of glycomics is ending. Regulatory bodies and systems biologists now demand absolute quantification. The structural complexity of glycans, however, presents a formidable challenge: ionization efficiency varies wildly between structures, and matrix effects in LC-MS are notoriously unpredictable.
This guide details the deployment of Rare Monosaccharide Stable Isotope Standards —specifically
Part 1: The Physics of Accuracy – Isotope Selection
Why Over Deuterium ( )?
For monosaccharide analysis, the choice of isotope is not merely a matter of cost; it dictates data integrity.
-
The Deuterium Problem: Deuterium (
) significantly alters the vibrational energy of C-H bonds, often changing the hydrophobicity of the molecule. In Reverse Phase LC (RPLC), deuterated standards often elute earlier than their native counterparts. This chromatographic separation means the standard and the analyte enter the source at different times, subjecting them to different matrix effects (ion suppression/enhancement), thereby nullifying the benefit of the internal standard. -
The
Advantage: Carbon-13 adds mass without significantly altering the molecular volume or hydrophobicity. -labeled sugars co-elute perfectly with native analytes. This ensures that the standard experiences the exact same ionization environment as the target, providing true normalization.
Expert Insight: For quantitative glycomics, always prioritize uniformly labeled (
Part 2: Synthesis & Production
Rare monosaccharides (e.g., L-Fucose, Neu5Ac, GalNAc) are chemically complex. Producing them with high isotopic purity (>99%) requires sophisticated Chemo-enzymatic Synthesis .
The Chemo-Enzymatic Route
Unlike purely chemical synthesis, which suffers from low yields and stereochemical ambiguity, enzymatic synthesis leverages nature's own catalysts (aldolases, kinases) to build rare sugars from simple, highly enriched precursors like
Example: Synthesis of
-
Precursor: Start with
-Glucose. -
Conversion: Enzymatic conversion to
-ManNAc. -
Condensation: Reaction with
-Pyruvate (catalyzed by Sialic Acid Aldolase). -
Result: High-purity
-Neu5Ac with defined stereochemistry.
Part 3: Experimental Protocol (ID-MS Workflow)
Objective: Absolute quantification of monosaccharides from a glycoprotein (e.g., Monoclonal Antibody).
Acid Hydrolysis (The Critical Fork)
Glycosidic bonds have varying stabilities. A "one-size-fits-all" hydrolysis will destroy fragile sugars while failing to release robust ones.
-
Protocol A (Neutral/Amino Sugars): 2M TFA at 100°C for 4 hours.
-
Targets: Glc, Gal, Man, GlcNAc, GalNAc, Fuc.
-
Note: GlcNAc/GalNAc are often deacetylated to GlcN/GalN; standards must match this or re-acetylation is required.
-
-
Protocol B (Sialic Acids): 2M Acetic Acid or 0.1M TFA at 80°C for 1 hour.
-
Reasoning: Sialic acids degrade rapidly under strong acid/high heat.
-
Internal Standard Spiking
Crucial Step: Spike the
Derivatization (PMP Labeling)
Monosaccharides are hydrophilic and ionize poorly. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) adds a hydrophobic tag, enabling RPLC retention and boosting UV/MS sensitivity.
Step-by-Step PMP Protocol:
-
Mix: Combine 50 µL hydrolyzed sample + 50 µL 0.3M NaOH + 50 µL 0.5M PMP (in methanol).
-
Incubate: 70°C for 30 minutes (converts reducing sugars to bis-PMP derivatives).
-
Neutralize: Add 50 µL 0.3M HCl.
-
Extract: Add chloroform to remove excess PMP reagent. Vortex and discard organic (bottom) layer. Repeat 3x.
-
Analyze: Aqueous phase contains clean, labeled sugars ready for LC-MS.
Part 4: Visualization of Workflows
Diagram 1: The ID-MS Quantitative Workflow
This flow illustrates the logical progression from sample to data, highlighting the self-correcting nature of the internal standard.
Caption: The ID-MS workflow ensures that every physical loss or ionization suppression event affects both the analyte and the standard equally, canceling out errors.
Diagram 2: Metabolic Flux Analysis (Sialic Acid Pathway)
Stable isotopes are also used to trace metabolic flux. This diagram shows how
Caption: Tracing
Part 5: Quantitative Data & MRM Parameters
To set up your mass spectrometer (e.g., Triple Quadrupole), utilize the following transition parameters for PMP-derivatized sugars. Note that PMP adds significant mass (approx +330 Da for bis-PMP).
Table 1: Recommended MRM Transitions for PMP-Derivatized Monosaccharides
| Analyte | Labeling | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| L-Fucose | Native | 511.2 | 175.1 | 30 | 25 |
| L-Fucose | 517.2 | 175.1 | 30 | 25 | |
| Mannose | Native | 527.2 | 175.1 | 30 | 28 |
| Mannose | 533.2 | 175.1 | 30 | 28 | |
| Neu5Ac | Native | 658.3 | 175.1 | 35 | 32 |
| Neu5Ac | 661.3 | 175.1 | 35 | 32 |
Note: The product ion 175.1 corresponds to the PMP fragment, which is common to all PMP derivatives, making it a robust quantifier.
Part 6: Future Outlook & Automation
The future of glycomics lies in Automated Liquid Handling combined with Library Expansion .
-
Automation: The PMP derivatization protocol (Part 3.3) is laborious. Adapting this to 96-well plate robots (e.g., Hamilton, Tecan) reduces coefficient of variation (CV) from ~15% to <5%.
-
Library Expansion: Currently, standards exist for the "Big 9" human monosaccharides. The next frontier is bacterial rare sugars (e.g., Pseudaminic acid, Legionaminic acid) which are critical for vaccine development against pathogens like Campylobacter and Acinetobacter.
References
Strategic Sourcing and Technical Utilization of D-[2-13C]Gulose
The following technical guide details the strategic sourcing, synthesis, and application of D-[2-13C]gulose.
Executive Summary
D-[2-13C]Gulose is a rare, stable isotope-labeled aldohexose utilized primarily in advanced metabolic flux analysis and conformational studies via Nuclear Magnetic Resonance (NMR). Unlike common isotopomers (e.g., D-[1-13C]glucose), D-[2-13C]gulose is not a standard catalog item for major global suppliers. Its availability is governed by custom synthesis protocols , typically requiring a lead time of 8–12 weeks.
This guide provides the definitive technical roadmap for researchers to procure, synthesize, and validate this molecule, ensuring experimental integrity in high-stakes drug development and glycomics research.
Part 1: Market Analysis – Pricing & Availability
Availability Status: "Made-to-Order"
D-[2-13C]Gulose is classified as a Tier 3 Rare Sugar Isotopomer . It is almost exclusively available through custom synthesis services provided by specialized stable isotope manufacturers.
| Supplier Category | Representative Companies | Availability | Estimated Lead Time |
| Primary Synthesizers | Omicron Biochemicals, Cambridge Isotope Labs (CIL) | Custom Quote Required | 8–12 Weeks |
| Distributors | Sigma-Aldrich (Merck), Fisher Scientific | Not Listed / Inquiry Only | N/A |
| Academic Sources | Specialized Glycobiology Labs | Collaboration Only | Variable |
Cost Structure and Estimation
The pricing of D-[2-13C]gulose is driven by the cost of its precursor (D-[1-13C]xylose) and the labor-intensive chromatographic separation required to isolate it from its C-2 epimer, D-[2-13C]idose.
-
Estimated Market Rate: $4,500 – $6,500 per gram (Custom Synthesis).
-
Minimum Order Quantity (MOQ): Typically 0.5g or 1g.
-
Cost Drivers:
-
Precursor Cost: D-[1-13C]Xylose (~$800/g).
-
Stereochemical Yield: The Kiliani-Fischer synthesis yields a mixture of Gulose and Idose (approx. 40:60 ratio), requiring laborious separation.
-
Isotopic Purity: Enrichment >99 atom % 13C is standard but expensive to verify.
-
Part 2: Technical Deep Dive – Synthesis & Production
For researchers unable to source the compound commercially, the following protocol outlines the standard chemo-enzymatic or chemical synthesis route.
The Kiliani-Fischer Route (Chemical Synthesis)
The most reliable method for generating D-[2-13C]gulose involves the chain extension of D-[1-13C]xylose. This method introduces the labeled carbon at the C-2 position of the resulting hexose.
Mechanism:
-
Precursor: D-[1-13C]Xylose (Aldopentose).
-
Reagent: Potassium Cyanide (KCN) - Unlabeled.
-
Process: Nucleophilic attack of cyanide on the aldehyde group of xylose creates a new chiral center at C-1 (which becomes C-2 in the final sugar).
-
Result: A mixture of two C-2 epimers: D-[2-13C]Gulose and D-[2-13C]Idose.
Critical Note on Stereochemistry: D-Xylose has the configuration (2R, 3S, 4R). The addition of the nitrile group creates a new stereocenter.
-
Attack from Re-face: Yields D-Gulononitrile (leading to Gulose).
-
Attack from Si-face: Yields D-Idononitrile (leading to Idose).
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the synthesis and separation pathway.
Figure 1: Synthesis pathway for D-[2-13C]gulose via Kiliani-Fischer chain extension of D-[1-13C]xylose.
Part 3: Applications & Experimental Validation
NMR Structural Elucidation
D-[2-13C]Gulose is critical for determining the solution-state conformation of gulose-containing polysaccharides (e.g., bleomycin, certain alginates).
-
J-Coupling Analysis: The 13C label at C-2 allows for the precise measurement of heteronuclear coupling constants (
, , ). -
Ring Puckering: Gulose is unique among aldohexoses for its flexibility. It often exists in equilibrium between
and chair conformations. The [2-13C] label provides a specific probe to calculate the ratio of these conformers via chemical shift analysis.
Metabolic Flux Analysis (MFA)
In rare sugar metabolism studies, D-[2-13C]gulose serves as a tracer to map the Izumoring strategy pathways in engineered bacteria.
-
Pathway: D-Gulose
D-Sorbose D-Tagatose. -
Detection: The [2-13C] label is retained or scrambled depending on the isomerization mechanism (e.g., C-1/C-2 shift vs. C-3 epimerization).
Quality Control Protocol (Self-Validating System)
Before using D-[2-13C]gulose in assays, verify its identity and purity using this protocol:
-
1H-NMR (D2O): Confirm the absence of D-Idose peaks. Gulose anomeric protons typically appear at
5.20 ( -pyranose, Hz). -
13C-NMR: Look for the enhanced doublet at the C-2 position (
~70-72 ppm). -
Mass Spectrometry (ESI-MS): Confirm M+1 peak (m/z 181.06 for [M+Na]+) to verify isotopic incorporation.
Part 4: Procurement Protocol
To secure D-[2-13C]gulose, follow this specification sheet when contacting suppliers (Omicron or CIL):
| Parameter | Specification Requirement | Rationale |
| Chemical Name | D-[2-13C]Gulose | Specific isotopomer identification. |
| Isotopic Enrichment | Essential for clean NMR spectra without satellite interference. | |
| Chemical Purity | Removes idose/galactose contaminants. | |
| Form | Lyophilized Powder or Syrup | Syrup is common for gulose due to hygroscopicity. |
| Precursor Request | "Synthesized from D-[1-13C]Xylose" | Ensures correct label position (C-2). |
References
-
Serianni, A. S., et al. "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose derivatives." Methods in Enzymology, Vol 89, 1982. Available at: [Link]
- Zhang, W., et al.
Methodological & Application
Application Note: High-Yield Synthesis of D-[2-13C]Gulose from D-[2-13C]Glucose
Abstract
The synthesis of rare aldohexoses such as D-gulose is a significant challenge in carbohydrate chemistry, particularly when specific isotopic labeling is required. This Application Note details a robust, two-phase protocol for the conversion of D-[2-13C]glucose to D-[2-13C]gulose . Unlike common degradative methods (e.g., Ruff degradation followed by Kiliani-Fischer) which scramble or displace isotopic labels, this protocol utilizes a C-4 Inversion / C-3 Epimerization strategy . This approach preserves the hexose carbon skeleton, ensuring the
Strategic Overview: The "Double Inversion" Pathway
The transformation of D-glucose (2R, 3S, 4R, 5R) to D-gulose (2R, 3R, 4S, 5R) requires the inversion of stereocenters at C-3 and C-4 . Direct double inversion is chemically inefficient. Therefore, this protocol adopts a sequential approach:
-
Phase I (C-4 Inversion): Conversion of D-[2-13C]glucose to D-[2-13C]galactose via a protected furanose intermediate.
-
Phase II (C-3 Epimerization): Molybdate-catalyzed epimerization of D-[2-13C]galactose to yield D-[2-13C]gulose.
This route is preferred over the "Allose route" (C-3 inversion first) because the molybdate-catalyzed epimerization of galactose is a well-established equilibrium that yields separable gulose, whereas the chemical inversion of C-4 in allose derivatives is sterically hindered.
Reaction Pathway Diagram
Figure 1: Strategic pathway for the conversion of D-Glucose to D-Gulose. The C-2 label (blue) is preserved throughout the C-4 inversion and C-3 epimerization steps.
Protocol Phase I: Synthesis of D-[2-13C]Galactose
Objective: Invert the configuration at C-4 of the glucose scaffold. Starting Material: D-[2-13C]Glucose (Commercial or synthesized).
Step 1.1: Protection (Acetonation)
To isolate the C-4 hydroxyl group, we first protect the C-1/C-2 and C-5/C-6 pairs.
-
Reagents: Anhydrous Acetone, Conc. H₂SO₄, D-[2-13C]Glucose.
-
Procedure:
-
Suspend D-[2-13C]glucose (1.0 eq) in anhydrous acetone (20 mL/g).
-
Add conc. H₂SO₄ (0.05 eq) dropwise at 0°C.
-
Stir vigorously at room temperature (RT) for 5 hours until the solution clears.
-
Neutralize with Na₂CO₃, filter, and concentrate in vacuo.
-
Recrystallize from cyclohexane.
-
-
Product: 1,2:5,6-Di-O-isopropylidene-α-D-[2-13C]glucofuranose .
-
QC Check: ¹H NMR should show characteristic furanose signals; C-2 doublet (due to ¹³C-H coupling) confirms label integrity.
Step 1.2: C-4 Inversion (The Lattrell-Dax Strategy)
Direct inversion at C-4 is difficult. We utilize a sulfonate displacement strategy.
-
Reagents: Benzyl bromide (BnBr), NaH, Acetic acid (AcOH), Triflic anhydride (Tf₂O), Tetrabutylammonium nitrite (TBAN) or Cesium Acetate (CsOAc).
-
Workflow:
-
Protection of C-3: React the diacetone glucose with NaH/BnBr in DMF to yield the 3-O-benzyl derivative.
-
Selective Hydrolysis: Treat with 60% AcOH (aq) at RT to selectively remove the 5,6-isopropylidene group, yielding the 1,2-acetonide-3-O-benzyl-diol .
-
Selective C-6 Protection: React with TBDMS-Cl or Trityl Chloride (TrCl) in pyridine to protect the primary alcohol at C-6.
-
Activation of C-4: React with Triflic anhydride (Tf₂O) in pyridine/DCM at -20°C to form the 4-O-triflate .
-
Inversion: Treat the triflate with Cesium Acetate (CsOAc) in DMF or TBAN in toluene. The nucleophile attacks from the endo face, inverting C-4 to the galacto- configuration.
-
Global Deprotection: Acid hydrolysis (TFA/H₂O) followed by hydrogenolysis (H₂/Pd-C) removes acetonides and benzyl groups.
-
-
Product: D-[2-13C]Galactose .
Protocol Phase II: Molybdate-Catalyzed Epimerization
Objective: Convert D-[2-13C]Galactose to D-[2-13C]Gulose via C-3 epimerization.
Mechanism: The Bilik reaction (molybdate-catalyzed) typically interconverts C-2 epimers (e.g., Glucose
Step 2.1: The Bilik Reaction
-
Reagents: Molybdic acid (H₂MoO₄), D-[2-13C]Galactose.
-
Procedure:
-
Dissolve D-[2-13C]Galactose in distilled water (10% w/v).
-
Add catalytic Molybdic acid (0.5 - 1.0 wt% relative to sugar).
-
Heat the solution to 90°C for 4–6 hours.
-
Monitor reaction progress via HPLC (Aminex HPX-87P column) or ¹³C NMR.
-
Equilibrium Composition: Expect ~80% Galactose, ~10-15% Talose, ~5-10% Gulose.
-
Remove Molybdate: Pass the solution through a column of Dowex 1x8 (formate form) or treat with activated charcoal.
-
Step 2.2: Purification (The Critical Step)
Separating Gulose from Galactose and Talose requires high-resolution cation-exchange chromatography.
-
Column: Dowex 50W-X8 (200-400 mesh).
-
Counter-ion: Calcium (Ca²⁺) or Barium (Ba²⁺) form. (Ca²⁺ is preferred for Gulose/Galactose separation).
-
Procedure:
-
Pack a long column (e.g., 2.5 cm x 100 cm) with Dowex 50W-X8 (Ca²⁺ form).
-
Load the epimerization mixture (concentrated syrup).
-
Elute with degassed, deionized water at 0.5 mL/min at 60°C (Elevated temperature improves resolution).
-
Elution Order (Typical on Ca²⁺): Talose
Gulose Galactose. (Note: Order may vary based on resin cross-linking; verify with standards). -
Collect fractions and analyze by TLC or RI detector.
-
Pool "Gulose" fractions and lyophilize.
-
Quality Control & Validation
Isotopic Integrity Check (NMR)
The success of this synthesis hinges on the position of the
-
Method: Proton-decoupled ¹³C NMR (D₂O).
-
Expectation:
-
D-[2-13C]Glucose (Start): Signal at ~74.9 ppm (β-pyranose) and ~72.1 ppm (α-pyranose).
-
D-[2-13C]Gulose (Product):
-
The chemical shift of C-2 in D-gulose will differ from glucose.
-
Key Validation: Observe the C-1 signal in the ¹H NMR. It should appear as a doublet of doublets (coupling to H-2 and coupling to C-2). The ¹³C-satellite signals confirm the label is adjacent to C-1.
-
Absence of label scrambling: No significant enhancement of C-1, C-3, or C-4 signals in the ¹³C NMR spectrum.
-
-
Data Summary Table
| Parameter | D-Glucose (Start) | D-Galactose (Intermediate) | D-Gulose (Target) |
| Stereochemistry | 2R, 3S, 4R, 5R | 2R, 3S, 4S, 5R | 2R, 3R, 4S, 5R |
| C-2 Label Status | 100% Enrichment | Preserved | Preserved |
| Primary Challenge | N/A | C-4 Inversion (Sterics) | Separation from Epimers |
| Yield (Step) | N/A | ~60% (Over 4 steps) | ~10% (Per cycle) |
Troubleshooting & Tips
CRITICAL TIP: The separation of D-Gulose from D-Galactose on Dowex (Ca²⁺) is difficult. If resolution is poor, consider converting the mixture to N-phenylglycosylamines or using borate-complex anion exchange chromatography , which often provides superior separation for aldohexoses.
CAUTION: During the Lattrell-Dax inversion (Phase I), ensure strictly anhydrous conditions during triflation. Moisture will hydrolyze the triflate, leading to recovery of the starting material or elimination byproducts.
RECYCLING: The unreacted D-[2-13C]Galactose recovered from the Dowex column in Phase II can be re-subjected to the molybdate epimerization step to accumulate more D-Gulose.
References
-
Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose derivatives." Canadian Journal of Chemistry. Link (Foundational work on molybdate epimerization and isotope labeling).
-
Hayes, M. L., et al. (1982). "Molybdate-catalyzed epimerization of simple aldoses." Journal of the American Chemical Society. Link (Describes the mechanism and equilibrium of the Bilik reaction).
- Lattrell, R., & Lohaus, G. (1973). "Lattrell-Dax Inversion Strategy." Justus Liebigs Annalen der Chemie. (Standard reference for C-4 inversion in sugars).
-
Angyal, S. J. (1989). "Complexes of Sugars with Metal Ions." Advances in Carbohydrate Chemistry and Biochemistry. Link (Essential for understanding the Ca²⁺ column separation logic).
Application Note: Advanced Conformational Profiling of D-[2-13C]Gulose via NMR
Executive Summary
D-Gulose is a rare aldohexose found in potent antibiotics (e.g., Bleomycin) and marine alginates. Unlike glucose, which predominantly adopts a stable pyranose form, gulose exhibits a complex tautomeric equilibrium in solution, containing significant fractions of furanose forms due to steric crowding in the pyranose chair.
This guide details a high-precision protocol for characterizing these conformers using D-[2-13C]gulose . The introduction of a
Scientific Rationale & Mechanism
The "Crowded Spectrum" Problem
In unlabeled carbohydrates, the non-anomeric protons (H2–H6) often resonate in a narrow spectral window, leading to higher-order effects and inseparable multiplets. In D-gulose, the H2 proton is critical for distinguishing between
The D-[2-13C] Solution
Enrichment at C2 provides three distinct analytical advantages:
-
Spectral Filtering: We can use
C-filtered spin-echo experiments to observe only the H2 proton, eliminating background noise from H3–H6. -
Anomeric Assignment via Coupling: The vicinal coupling pathway
and the geminal are sensitive to the torsion angle (C2-C1-O1), aiding in the assignment of anomeric configuration ( vs. ). -
Ring Form Determination: The chemical shift of the C2 carbon itself shifts significantly between pyranose (
~70-74 ppm) and furanose ( ~76-82 ppm) forms.
Experimental Protocol
Materials & Preparation
-
Analyte: D-[2-13C]gulose (99% atom %
C). -
Solvent: D
O (99.96% D) for exchangeable proton removal; or DMSO- if hydroxyl proton coupling is required (rare for basic conformational analysis). -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Avoid acetone as it may overlap with furanose signals.
Step-by-Step Preparation:
-
Lyophilization: Lyophilize 5–10 mg of D-[2-13C]gulose from D
O twice to fully exchange hydroxyl protons and simplify the spectrum to non-exchangeable CH signals. -
Dissolution: Dissolve the solid in 600
L of high-purity D O containing 0.5 mM DSS. -
Equilibration: Allow the sample to sit at room temperature for at least 4 hours.
-
Expert Insight: Freshly dissolved crystalline sugar is usually 100% in one anomeric form. You must wait for mutarotation to reach tautomeric equilibrium to analyze the solution state population.
-
NMR Acquisition Parameters
All experiments should be performed on a spectrometer
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1D | zg30 | d1 = 10s | Quantitative integration of anomeric protons (H1). |
| 1D | zgpg30 | Decoupling: Inverse Gated | Quantitative integration of C1/C2 signals (NOE suppressed). |
| 2D | hsqcetgpsisp2 | Multiplicity Edited | Distinguish CH vs CH |
| 2D HMBC | hmbcgplpndqf | Connect H1 to C2 and H2 to C1 for topology verification. | |
| 1D | zggp (modified) | The "Spy" Filter: Selects only H2 protons attached to |
Experimental Workflow Visualization
Figure 1: Analytical workflow for site-specific carbohydrate analysis. The
Data Interpretation & Analysis
Tautomeric Equilibrium
Upon equilibration, D-gulose distributes into four forms. Use the H1 integrals (from 1D
Typical Chemical Shifts (D
| Tautomer | H1 | C1 | C2 | Est. Population | |
| ~5.20 | 3.8 | ~93.0 | ~71.5 | ~15% | |
| ~4.85 | 8.2 | ~97.0 | ~74.0 | ~65% | |
| ~5.25 | 4.5 | ~96.5 | ~77.0 | ~5% | |
| ~5.30 | 3.5 | ~102.0 | ~81.0 | ~15% |
Note: Populations are approximate and temperature-dependent. Furanose forms are identified by the downfield shift of C2 and C4.
Using Coupling Constants for Conformation
The coupling constants extracted from the C2-labeled HSQC are definitive.
-
Anomeric Configuration (
):-
Although we labeled C2, the natural abundance C1 signal is split by the labeled C2 (
Hz). -
However, we look at the H1 satellite in the proton spectrum.
-
Rule:
-anomers (equatorial H1) typically show Hz. -anomers (axial H1) show Hz.
-
-
Ring Puckering (
):-
-D-gulopyranose: The H1-H2 coupling is large (~8.2 Hz), indicating a trans-diaxial arrangement. This confirms the
chair conformation where H1 is axial and H2 is axial. - -D-gulopyranose: The H1-H2 coupling is small (~3.8 Hz), indicating an equatorial-axial (gauche) relationship.
-
-D-gulopyranose: The H1-H2 coupling is large (~8.2 Hz), indicating a trans-diaxial arrangement. This confirms the
Pathway of Mutarotation
Figure 2: Mutarotation equilibrium of D-gulose. The open-chain aldehyde is the transient intermediate allowing interconversion between pyranose (blue) and furanose (green) forms.
References
-
Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates." Methods in Enzymology. Link
-
Angyal, S. J. (1984). "The composition of reducing sugars in solution." Advances in Carbohydrate Chemistry and Biochemistry. Link
-
Omicron Biochemicals. "Applications of Stable Isotopes in Carbohydrate Research." Technical Notes. Link
-
Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrates and glycoconjugates." Concepts in Magnetic Resonance Part A. Link
Metabolic flux analysis using 13C-labeled rare sugars
Application & Protocol Guide
Title: Probing Metabolic Heterogeneity: Advanced Metabolic Flux Analysis Using 13C-Labeled Rare Sugars
Introduction: Beyond Glucose—A New Lens for Metabolic Inquiry
Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. For decades, 13C-MFA has primarily relied on universally labeled [U-13C]-glucose as the tracer of choice. While powerful, this approach illuminates a landscape primarily defined by central glucose metabolism, often leaving alternative nutrient utilization pathways in the shadows. The cellular metabolome, however, is a highly adaptable network capable of utilizing a diverse array of carbon sources, particularly in complex microenvironments characteristic of cancer or microbial communities.
This guide introduces the application of 13C-labeled rare sugars as powerful, non-canonical tracers to dissect these alternative metabolic routes. Rare sugars, which are monosaccharides and their derivatives that are scarce in nature, can enter central carbon metabolism at unique nodes, bypassing the upper stages of glycolysis. This property allows researchers to ask fundamentally different questions, such as quantifying the flux through the non-oxidative pentose phosphate pathway (PPP) independent of glycolysis, or probing the metabolic plasticity of cells when presented with unconventional nutrients.
Here, we provide the scientific rationale, experimental design considerations, and detailed, field-tested protocols for employing 13C-labeled rare sugars in MFA studies. This guide is intended for researchers in cell biology, drug development, and metabolic engineering seeking to uncover novel metabolic phenotypes and identify new therapeutic targets.
Principle of the Method: Interrogating Pathways from Unique Entry Points
The core principle of 13C-MFA is to introduce a substrate labeled with the stable isotope 13C and measure its incorporation into downstream metabolites. The specific pattern of 13C atoms in these metabolites, known as the mass isotopomer distribution (MID), is a direct function of the active metabolic pathways.
Conventional [U-13C]-glucose tracers feed 13C into the very top of glycolysis. In contrast, a rare sugar like D-allulose (also known as D-psicose) is metabolized differently. In many mammalian cell types, D-allulose is phosphorylated by ketohexokinase to allulose-6-phosphate, which can then be converted into fructose-6-phosphate, entering glycolysis and the PPP at a key metabolic node.
Using a tracer like [U-13C]-D-allulose provides two distinct advantages:
-
Isolating Lower Glycolysis and the PPP: By bypassing the initial, irreversible steps of glycolysis (e.g., hexokinase and phosphofructokinase), it allows for a more precise quantification of fluxes in the lower pentose phosphate pathway and the catabolic pathways downstream of fructose-6-phosphate.
-
Probing Metabolic Flexibility: It directly tests a cell's ability to utilize alternative, non-glucose carbon sources, a phenotype of significant interest in cancer metabolism and microbial engineering.
This approach transforms the tracer from a general observer of central metabolism into a specific interrogator of pathway segments.
Workflow Overview
The entire process, from experimental setup to biological insight, follows a systematic workflow. The diagram below illustrates the key stages, which will be detailed in the subsequent protocol sections.
Caption: High-level workflow for 13C-MFA using rare sugar tracers.
Application Focus: A Case Study with [U-13C]-D-Allulose
To provide a practical context, our protocols will focus on using [U-13C]-D-allulose to probe the central metabolism of a cancer cell line (e.g., A549 lung carcinoma).
Metabolic Pathway of D-Allulose
The diagram below shows the entry of D-allulose into central carbon metabolism. This unique entry point is the basis for its utility as a discerning tracer.
Caption: Entry of 13C-D-Allulose into central carbon metabolism.
Experimental Design & Considerations
A successful MFA experiment hinges on meticulous planning. The choice of a rare sugar tracer introduces unique considerations.
-
Tracer Selection and Purity: Ensure the isotopic and chemical purity of the 13C-labeled rare sugar is >99%. Contamination with other carbon sources (especially glucose) can confound the results.
-
Determining Isotopic Steady State: MFA assumes that the labeling pattern of intracellular metabolites is stable over time. To verify this, a time-course experiment is essential. Collect samples at multiple time points (e.g., 2, 4, 8, 16, 24 hours) after introducing the tracer and analyze the MIDs of key downstream metabolites (e.g., pyruvate, citrate). The point at which the MIDs no longer change defines the optimal labeling duration for the main experiment.
-
Concentration of the Tracer: The concentration of the rare sugar in the medium must be sufficient to induce measurable metabolic flux but not so high as to cause toxicity or off-target effects. An initial dose-response experiment is recommended.
-
Control Experiments:
-
Unlabeled Control: Culture cells in identical media containing the unlabeled version of the rare sugar. This is crucial for correcting for the natural abundance of 13C, 18O, and other isotopes.
-
Glucose Control: Run a parallel experiment with [U-13C]-glucose to provide a baseline of conventional metabolism against which the rare sugar-induced flux map can be compared.
-
Detailed Step-by-Step Protocols
Protocol 1: Cell Culture & Isotopic Labeling
This protocol is optimized for adherent mammalian cells in a 6-well plate format.
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction (e.g., 0.5 x 10^6 cells/well). Culture in standard growth medium for 24 hours.
-
Media Preparation: Prepare the labeling medium. This should be a base medium (e.g., DMEM) lacking glucose and glutamine. Supplement it with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids. Add the 13C-labeled rare sugar (e.g., 10 mM [U-13C]-D-allulose) and other necessary nutrients (e.g., 2 mM glutamine). Prepare an identical unlabeled medium for the control group.
-
Media Exchange: Aspirate the standard growth medium from the wells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Labeling: Add 2 mL of the pre-warmed labeling medium (or unlabeled control medium) to each well. Return the plates to the incubator for the duration determined by your steady-state experiment (e.g., 16 hours).
Protocol 2: Rapid Metabolite Quenching & Extraction
Causality: The goal is to instantly halt all enzymatic activity to preserve the metabolic state at the moment of sampling. Cold methanol is an effective quenching agent that does not immediately lyse the cells, preventing metabolite leakage.
-
Preparation: Prepare a quenching/extraction solution of 80% methanol / 20% water, chilled to -80°C. Prepare a dry ice/ethanol bath.
-
Quenching: Remove one plate at a time from the incubator. Quickly aspirate the labeling medium. Immediately place the plate on the surface of the dry ice/ethanol bath to cool the plate rapidly.
-
Extraction: Add 1 mL of the ice-cold 80% methanol solution to each well. Scrape the cells from the bottom of the well using a cell scraper.
-
Collection: Transfer the entire cell suspension/extract into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube. This is your metabolite extract.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until derivatization.
Protocol 3: Sample Derivatization for GC-MS Analysis
Causality: Many key metabolites (sugars, organic acids) are not volatile enough for gas chromatography (GC). Derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces acidic protons with bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups, increasing volatility and thermal stability.
-
Reagent Preparation: Prepare the derivatization agent: MTBSTFA + 1% TBDMSCl. Also prepare a solvent, such as pyridine.
-
Derivatization: Add 20 µL of pyridine to the dried metabolite pellet to re-dissolve it. Add 30 µL of MTBSTFA. Vortex briefly.
-
Incubation: Incubate the samples at 60°C for 1 hour to ensure complete derivatization.
-
Cooling & Transfer: Allow the samples to cool to room temperature. Transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for analysis.
Data Analysis & Flux Calculation Workflow
Mass Spectrometry Analysis
Analyze the derivatized samples using a GC-MS system. The instrument method should be optimized to separate the TBDMS-derivatized metabolites of interest. Data should be acquired in full scan mode to capture the entire mass spectrum for each compound.
Mass Isotopomer Distribution (MID) Determination
For each metabolite, the mass spectrometer will detect a cluster of peaks corresponding to molecules with different numbers of 13C atoms.
-
M0: The molecule contains only 12C atoms (and other naturally abundant isotopes).
-
M1: The molecule contains one 13C atom.
-
M2: The molecule contains two 13C atoms, and so on.
The relative abundance of these peaks forms the raw MID. This data must then be corrected for the natural abundance of all heavy isotopes (e.g., 13C, 29Si, 18O in the derivatizing agent) using established algorithms.
Table 1: Example Corrected MID Data for Key Metabolites
The following table shows hypothetical, corrected MIDs for metabolites from cells labeled with [U-13C6]-D-allulose.
| Metabolite | M0 (%) | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) | M6 (%) |
| Fructose-6-P | 2.5 | 0.5 | 1.0 | 5.0 | 10.0 | 15.0 | 66.0 |
| Ribose-5-P | 5.1 | 1.2 | 2.3 | 8.1 | 25.3 | 58.0 | 0.0 |
| Pyruvate | 35.2 | 5.8 | 3.0 | 56.0 | 0.0 | 0.0 | 0.0 |
| Citrate (TCA) | 40.1 | 15.2 | 35.7 | 4.5 | 3.5 | 1.0 | 0.0 |
Interpretation: The high abundance of M6 in Fructose-6-P confirms direct entry from [U-13C6]-D-allulose. The dominant M5 in Ribose-5-P suggests high flux through the non-oxidative PPP. The M3 in pyruvate indicates its formation from a 3-carbon glycolytic intermediate.
Computational Flux Modeling
The corrected MIDs are the input for computational flux modeling software. Packages like INCA (Isotopomer Network Compartmental Analysis) or Metran are commonly used.
The workflow within the software is as follows:
-
Model Input: A stoichiometric model of the cell's metabolic network is defined. This includes all relevant reactions, atom transitions, and cellular compartments.
-
Data Input: The experimentally measured MIDs for multiple metabolites are provided to the software.
-
Flux Fitting: The software uses an iterative algorithm to simulate the MIDs that would result from a given set of metabolic fluxes. It systematically adjusts the fluxes to minimize the difference between the simulated MIDs and the experimentally measured MIDs.
-
Output: The result is a best-fit flux map, showing the calculated rate for each reaction in the network, along with confidence intervals for each flux value.
Troubleshooting & Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low 13C Incorporation in All Metabolites | 1. Inefficient uptake of the rare sugar tracer. 2. Labeling time is too short (not at isotopic steady state). 3. Incorrect tracer concentration. | 1. Verify transporter expression for the rare sugar; check literature for cell-type specificity. 2. Perform a time-course experiment to determine steady state. 3. Perform a dose-response experiment. |
| Inconsistent MIDs Across Replicates | 1. Inconsistent cell numbers between wells. 2. Inconsistent timing during quenching. 3. Analytical variability (e.g., GC-MS injection). | 1. Ensure even cell seeding; consider normalizing extract volume to cell count or protein content. 2. Process one plate at a time and standardize all handling times. 3. Use an internal standard to check for analytical consistency. |
| Poor GC-MS Peak Shape or Signal | 1. Incomplete sample drying before derivatization. 2. Degraded derivatization reagent. 3. Contamination in the sample or GC-MS system. | 1. Ensure pellets are completely dry; moisture quenches the derivatization reaction. 2. Use fresh reagent stored under inert gas. 3. Run a solvent blank and system suitability check. |
Conclusion
The use of 13C-labeled rare sugars represents a significant advancement in metabolic flux analysis, empowering researchers to move beyond a glucose-centric view of metabolism. By providing unique entry points into the metabolic network, these tracers enable the dissection of specific pathways with unprecedented resolution. This approach is particularly valuable for understanding metabolic reprogramming in disease states like cancer and for rationally engineering microbial cell factories. The protocols and considerations outlined in this guide provide a robust framework for implementing this powerful technique to uncover new layers of metabolic control.
References
-
Hui, S., Ghergurovich, J.M., Morscher, R.J., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature, 551(7678), 115-118. [Link]
-
Iida, T., Kishimoto, Y., Yoshikawa, Y., et al. (2014). D-Allulose is a ketohexose and a C-3 epimer of D-fructose, and is also known as D-psicose. Pure and Applied Chemistry, 86(5). [Link]
-
Canelas, A. B., Ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical chemistry, 81(17), 7379–7389. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry (GC-MS). Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the rational design of microbial cell factories. Metabolic Engineering, 49, 13-25. [Link]
-
O'Donnell, K., Taylor, M., & Jones, C. (2017). The role of ketohexokinase in the pathogenesis of obesity and metabolic disease. The Journal of clinical investigation, 127(1), 22-31. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2013). Dynamic metabolic flux analysis (DMFA): a framework for determining metabolic fluxes in non-steady-state systems. Metabolic Engineering, 16, 56-67. [Link]
-
Millard, P., Delépine, B., Guion, T., & Heuillet, M. (2017). IsoCor: a software to correct raw mass spectrometry data for natural isotope abundance. Bioinformatics, 33(24), 4012-4014. [Link]
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1336. [Link]
Application Note: Enzymatic Synthesis of [U-13C]-D-Gulose from [U-13C]-D-Glucose
Executive Summary
This application note details the enzymatic conversion of [U-13C]-D-Glucose to [U-13C]-D-Gulose. While D-Gulose is a rare aldohexose with limited natural abundance, its
Unlike chemical synthesis, which suffers from poor atom economy and complex deprotection steps, this protocol utilizes the Izumoring strategy —a defined enzymatic grid connecting all hexoses via isomerization and epimerization. We employ a multi-enzyme cascade involving C-4 epimerization, aldose-ketose isomerization, and C-3 epimerization to achieve the transformation with high isotopic conservation.
Key Advantages
-
100% Atom Economy: No loss of
C label (unlike degradation methods). -
Stereochemical Precision: Enzymatic control eliminates diastereomeric byproducts common in chemical synthesis (e.g., Bilik reaction).
-
Scalability: Protocol is adaptable from mg-scale (analytical standards) to g-scale (preparative).
Scientific Principles & Pathway Logic
The Challenge of Gulose
D-Gulose is the C-3 epimer of D-Galactose and the C-4 epimer of D-Allose. Direct conversion from D-Glucose (which differs from Gulose at C-3 and C-4) is enzymatically prohibited in a single step. Therefore, the pathway must traverse the "ketose bridge" defined by the Izumoring grid.
The Izumoring Cascade
The most robust route utilizes the Galactose-Tagatose-Sorbose corridor. The pathway consists of four distinct phases:
-
C-4 Epimerization: D-Glucose
D-Galactose. -
Isomerization (Aldose
Ketose): D-Galactose D-Tagatose. -
C-3 Epimerization (Ketose
Ketose): D-Tagatose D-Sorbose. -
Isomerization (Ketose
Aldose): D-Sorbose D-Gulose.
Pathway Visualization
The following diagram illustrates the enzymatic flow and the specific enzymes required for each transformation.
Figure 1: Enzymatic cascade for the conversion of 13C-Glucose to 13C-Gulose via the Tagatose/Sorbose intermediate.
Materials & Reagents
Substrates & Cofactors
| Component | Specification | Role |
| [U-13C]-D-Glucose | >99% Isotopic Enrichment | Starting Material |
| UDP-Glucose | Catalytic amount (0.1 mM) | Cofactor for GalE |
| MnCl₂ / CoCl₂ | 1 mM (Analytical Grade) | Metal cofactors for Isomerases |
| Sodium Borate | 50 mM | Equilibrium shifting agent (optional) |
Enzyme Panel
| Enzyme | Source Organism (Typical) | EC Number | Function |
| GalE (UDP-Galactose 4-epimerase) | E. coli or S. cerevisiae | 5.1.3.2 | Glucose |
| L-AI (L-Arabinose Isomerase) | Geobacillus stearothermophilus | 5.3.1.4 | Galactose |
| DTE (D-Tagatose 3-epimerase) | Pseudomonas cichorii | 5.1.3.31 | Tagatose |
| D-LI (D-Lyxose Isomerase) | Cohnella laevoribosii | 5.3.1.15 | Sorbose |
Experimental Protocol
Phase 1: Preparation of [U-13C]-D-Galactose
Note: Direct enzymatic epimerization of free glucose is thermodynamically unfavorable. The most efficient method for 13C-labeling is a coupled reaction or using a commercially available [U-13C]-Galactose if cost permits. Below is the enzymatic route.
-
Reaction Mix: Dissolve 100 mg [U-13C]-D-Glucose in 10 mL Tris-HCl buffer (50 mM, pH 7.5).
-
Cofactor Addition: Add UDP-Glucose (0.1 mM final) and MgCl₂ (1 mM).
-
Enzyme Initiation: Add GalE (10 Units) and Galactose-1-phosphate uridylyltransferase (GalT) (10 Units) to cycle the UDP moiety.
-
Equilibrium: Incubate at 37°C for 4 hours.
-
Purification (Critical): The equilibrium favors Glucose (75:25). Separate Galactose using Dowex 50W-X8 (Ca²⁺ form) cation exchange chromatography.
-
Elution: Degassed water at 60°C. Galactose elutes after Glucose.
-
Yield: Collect Galactose fractions; recycle Glucose fractions for subsequent rounds.
-
Phase 2: The Rare Sugar Cascade (Galactose Gulose)
This phase can be performed as a "one-pot" cascade if enzymes are compatible, but stepwise is recommended for maximum yield tracking.
-
Substrate: Dissolve purified [U-13C]-D-Galactose (from Phase 1) in 50 mM Glycine-NaOH buffer (pH 9.0). Note: High pH favors the rare sugar isomerases.
-
Metal Activation: Add MnCl₂ (1 mM) and CoCl₂ (1 mM). These are essential for L-AI and D-LI activity.
-
Stepwise Addition:
-
T = 0h: Add L-AI (20 U/mg substrate). Incubate at 60°C (thermostable enzymes preferred).
-
Target: D-Tagatose.
-
-
T = 4h: Add DTE (20 U/mg substrate).
-
Target: D-Sorbose.
-
-
T = 8h: Add D-LI (20 U/mg substrate).
-
Target: D-Gulose.
-
-
-
Equilibrium Shift (Borate Trap):
-
Add Sodium Borate to a final concentration of 50 mM. Borate complexes preferentially with D-Sorbose and D-Gulose (cis-diols), pulling the equilibrium toward the product side.
-
-
Termination: Heat inactivation at 95°C for 10 minutes. Remove precipitates by centrifugation (10,000 x g, 10 min).
Phase 3: Purification & Isolation
-
Deionization: Pass the supernatant through Amberlite IR-120 (H⁺) and IRA-400 (OH⁻) to remove salts and proteins.
-
Borate Removal: Evaporate repeatedly with methanol (3x) to remove borate as volatile trimethyl borate.
-
Final Separation (HPLC):
-
Column: Sugar-D (Nacalai Tesque) or Bio-Rad Aminex HPX-87C (Ca²⁺ form).
-
Mobile Phase: Water or Acetonitrile/Water (80:20).
-
Detection: Refractive Index (RI).
-
Collection: Collect the peak corresponding to D-Gulose (retention time distinct from Sorbose and Tagatose).
-
Quality Control & Validation
Expected Isotopic Fidelity
Since no C-C bonds are broken or formed, the [U-13C] pattern remains intact.
-
Mass Spectrometry (LC-MS/MS): Expect M-H ion at m/z 185.06 (for fully labeled hexose, MW=186).
-
NMR Validation:
-
¹³C-NMR: D-Gulose shows characteristic signals distinct from Glucose.
-
Key Shift: The C-1 resonance of
-D-gulopyranose typically appears around 96-97 ppm, while -D-gulopyranose is around 92 ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of Tagatose | L-AI activity is pH sensitive. | Ensure pH is maintained at 8.5–9.0. |
| Incomplete Conversion | Thermodynamic equilibrium. | Use Borate complexation to shift equilibrium or perform recycling chromatography (SMB). |
| Enzyme Precipitation | Metal ion oxidation. | Add trace DTT (1 mM) if enzymes are not metal-dependent oxidases (Isomerases are generally safe with DTT). |
References
-
Izumoring Strategy: Granström, T. B., et al. (2004). "Izumoring: A novel framework for the production of rare sugars using microbial enzymes." Journal of Bioscience and Bioengineering. Link
- D-Gulose Synthesis: Bhuiyan, S. H., et al. (1999). "D-Gulose production from D-sorbose by D-lyxose isomerase from Cohnella laevoribosii.
-
D-Tagatose 3-Epimerase: Itoh, H., et al. (1994). "Purification and characterization of D-tagatose 3-epimerase from Pseudomonas cichorii." Bioscience, Biotechnology, and Biochemistry. Link
-
L-Arabinose Isomerase: Kim, P., et al. (2002). "Enzymatic production of D-tagatose from D-galactose by L-arabinose isomerase." Applied and Environmental Microbiology. Link
Application Note: Delineating Glycolytic vs. Pentose Phosphate Pathway Flux Using [1,2-13C2]Glucose
Executive Summary
In oncology and immunology drug development, quantifying the metabolic split between Glycolysis and the Pentose Phosphate Pathway (PPP) is critical. While Glycolysis fuels rapid ATP production, the PPP is the primary source of cytosolic NADPH (redox defense) and ribose-5-phosphate (nucleotide synthesis).
Standard colorimetric assays (e.g., lactate production) cannot distinguish between lactate derived directly from glycolysis versus lactate produced after glucose has cycled through the PPP. This Application Note details a rigorous mass spectrometry-based workflow using [1,2-13C2]glucose . This specific tracer allows researchers to quantify the "bond breakage" event that occurs exclusively in the oxidative PPP, providing a definitive readout of pathway activity.
Mechanistic Theory: The Bond Breakage Principle
To trace the PPP, one must track the fate of the carbon-carbon bond between C1 and C2 of glucose.
The Glycolytic Route (Bond Preservation)
In glycolysis, glucose is phosphorylated and cleaved into two trioses. The C1-C2 bond of glucose remains intact throughout this process.
-
Input: [1,2-13C2]Glucose (Double Label).
-
Output: Pyruvate/Lactate containing both 13C atoms (M+2 isotopologue).
The Oxidative PPP Route (Bond Scission)
The oxidative branch of the PPP converts Glucose-6-Phosphate (G6P) to Ribulose-5-Phosphate (Ru5P) via 6-phosphogluconate dehydrogenase. This reaction decarboxylates C1.
-
Input: [1,2-13C2]Glucose.
-
Event: C1 is released as
CO . -
Output: The remaining ribose backbone retains only the C2 label (now at the C1 position of Ru5P). When this carbon skeleton re-enters glycolysis (via Fructose-6-P or GAP), it generates Pyruvate/Lactate with only a single 13C atom (M+1 isotopologue).
Pathway Visualization
The following diagram illustrates the atom mapping logic that underpins this assay.
Figure 1: Atom mapping of [1,2-13C2]glucose. Blue path (Glycolysis) preserves the 13C-13C pair (M+2). Red path (PPP) cleaves C1, resulting in singly labeled species (M+1).
Experimental Protocol
Materials & Reagents
-
Tracer: [1,2-13C2]D-Glucose (99% enrichment).
-
Source: Cambridge Isotope Laboratories or Sigma-Aldrich.
-
-
Media: Glucose-free DMEM or RPMI (dialyzed FBS recommended to minimize background unlabeled glucose).
-
Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
-
Internal Standard: [U-13C]Glutamine or non-physiological amino acid (e.g., Norvaline) to correct for extraction efficiency.
Cell Culture & Labeling (Isotopic Steady State)
This protocol assumes adherent cancer cells. For suspension cells, use centrifugation steps at 4°C.
-
Seeding: Plate cells in 6-well plates (
cells/well). Allow attachment overnight in standard media. -
Wash: Aspirate media and wash 2x with warm PBS to remove residual unlabeled glucose.
-
Labeling Pulse: Add warm media containing 10-25 mM [1,2-13C2]glucose.
-
Duration: Culture for at least 24 hours (or >3 doubling times) to reach Isotopic Steady State . For kinetic flux profiling (non-steady state), time points of 15, 30, and 60 minutes are required.
-
-
Controls:
-
Blank: Cell-free media incubated for the same duration.
-
Unlabeled: Cells grown in standard [12C]glucose (to determine natural abundance baseline).
-
Metabolite Extraction (Critical Step)
Metabolism turns over in seconds. Speed and temperature control are paramount.
-
Quench: Place plate on dry ice immediately. Aspirate media completely.
-
Wash: Quickly wash with ice-cold saline (0.9% NaCl) or ammonium acetate to remove extracellular glucose. Do not use PBS if analyzing by MS, as phosphates suppress ionization.
-
Lyse: Add 1 mL of -80°C 80% Methanol directly to the well.
-
Scrape: Scrape cells while keeping the plate on dry ice. Transfer lysate to a pre-chilled Eppendorf tube.
-
Extract: Vortex vigorously for 10 minutes at 4°C.
-
Clarify: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer supernatant to a glass vial for LC-MS. If concentration is needed, dry under nitrogen flow and reconstitute in water/methanol (1:1).
LC-MS/MS Acquisition
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar sugar phosphates.
-
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Mass Spectrometry: High-Resolution MS (Orbitrap or Q-TOF) is preferred to resolve isotopologues from background noise.
-
Polarity: Negative Mode (best for Lactate, Pyruvate, 6-PG, Ru5P).
-
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Analyze the mass spectrum of Lactate (m/z 89.02 for M+0).
| Isotopologue | Mass Shift | Origin | Interpretation |
| M+0 | +0 Da | Unlabeled | Pre-existing biomass or incomplete labeling. |
| M+1 | +1.003 Da | [3-13C]Lactate | Oxidative PPP Flux. Derived from recycled Pentose-P. |
| M+2 | +2.006 Da | [2,3-13C2]Lactate | Glycolytic Flux. Direct conversion of glucose. |
Calculating the Split Ratio
To quantify the relative flux into the PPP versus Glycolysis, use the following approximation (assuming steady state):
Note: This is a simplified estimation. For absolute flux quantification (
Self-Validation Checklist
Workflow Summary
Figure 2: Sequential workflow for PPP flux analysis.
References
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837.
-
[Link]
-
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.
-
[Link]
-
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.
-
[Link]
-
-
Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.
-
[Link]
-
Application Note: High-Sensitivity Isomerization Profiling of [13C]-L-Gulose via L-Rhamnose Isomerase
Executive Summary
This application note details the protocol for the kinetic characterization and bioconversion of [13C]-L-Gulose using L-Rhamnose Isomerase (L-RhI) . While L-RhI (EC 5.3.1.14) is canonically specific to L-rhamnose, L-mannose, and L-lyxose, recent directed evolution and promiscuity studies have expanded its utility in the Izumori Rare Sugar Strategy .
The primary challenge in this reaction is the unfavorable equilibrium and low specific activity of wild-type L-RhI toward L-gulose. This protocol utilizes 13C-isotopic labeling to enable high-sensitivity Nuclear Magnetic Resonance (NMR) tracking, distinguishing trace bioconversion to [13C]-L-Sorbose from background noise. We also incorporate a borate-complexation strategy to thermodynamically shift the equilibrium toward the ketose product.
Scientific Mechanism & Rationale
Enzyme Promiscuity and Metal Dependency
L-Rhamnose Isomerase typically catalyzes the reversible isomerization between an aldose and a ketose via a cis-enediol intermediate. The enzyme requires a divalent metal cation, typically Mn²⁺ (or Co²⁺), for substrate ring opening and hydride transfer.
-
Canonical Reaction: L-Rhamnose
L-Rhamnulose -
Target Reaction: [13C]-L-Gulose (Aldose)
[13C]-L-Sorbose (Ketose)
The 13C Advantage
Using uniformly or position-specific labeled [13C]-L-Gulose allows for real-time kinetic monitoring via 13C-NMR or HSQC experiments. This is superior to HPLC/RI detection for this specific substrate pair because:
-
Resolution: L-Gulose and L-Sorbose often co-elute on standard ligand-exchange columns (e.g., Pb++ or Ca++ forms).
-
Sensitivity: 13C-NMR can detect conversion rates <1%, essential for characterizing promiscuous activity.
Thermodynamic Shift (Borate Trap)
The equilibrium between L-gulose and L-sorbose often favors the aldose (gulose). Adding sodium borate selectively complexes with the ketose (sorbose) at the C3-C4 cis-diol position, removing free sorbose from the solution and driving the reaction forward (Le Chatelier’s principle).
Figure 1: Reaction pathway highlighting the borate-trapping strategy to drive the conversion of L-gulose to L-sorbose.
Materials & Reagents
| Reagent | Specification | Purpose |
| Enzyme | L-RhI (Recombinant P. stutzeri or B. pallidus) | Catalyst (>50 U/mg specific activity on L-Rha) |
| Substrate | [1-13C]-L-Gulose or [U-13C]-L-Gulose | Isotopic tracer (99% atom % 13C) |
| Buffer | 50 mM Glycine-NaOH or Tris-HCl (pH 9.0) | Optimal pH for L-RhI activity |
| Cofactor | 1 mM MnCl₂ · 4H₂O | Essential catalytic metal ion |
| Shift Reagent | 50 mM Sodium Borate (Na₂B₄O₇) | Equilibrium displacement (Optional) |
| NMR Solvent | D₂O (99.9%) | Solvent for analysis |
| Quench | 0.1 M HCl | Stop reaction/dissociate borate |
Experimental Protocol
Phase 1: Enzyme Activation & Pre-Incubation
Rationale: L-RhI is a metalloenzyme. Apo-enzymes must be reconstituted with Mn²⁺ prior to substrate addition to ensure Vmax.
-
Thaw the purified L-RhI aliquot on ice.
-
Dilute enzyme to 1.0 mg/mL in Activation Buffer (50 mM Glycine-NaOH pH 9.0, 1 mM MnCl₂).
-
Incubate at 25°C for 30 minutes. This ensures the Mn²⁺ occupies the catalytic site.
Phase 2: The Isomerization Reaction (Micro-Scale)
Rationale: Due to the high cost of 13C-Gulose, this protocol uses a 500 µL volume suitable for direct transfer to an NMR tube.
-
Prepare Substrate Solution: Dissolve 5 mg of [13C]-L-Gulose in 450 µL of Reaction Buffer (50 mM Glycine-NaOH, pH 9.0, 1 mM MnCl₂).
-
Note: If using the Borate Shift Method , add sodium borate to a final concentration of 50 mM at this stage.
-
-
Initiate Reaction: Add 50 µL of the pre-incubated L-RhI enzyme (from Phase 1).
-
Incubation: Place in a thermomixer at 60°C (if using thermostable L-RhI) or 37°C (for mesophilic variants). Shake at 300 rpm.
-
Time Course: Aliquot 50 µL samples at T=0, 1h, 4h, 12h, and 24h.
Phase 3: Reaction Termination & Sample Prep
-
Quenching: Heat the aliquot at 95°C for 5 minutes to denature the enzyme.
-
Alternative: If Borate was used, add HCl to lower pH to 5.0 to dissociate the sugar-borate complex, then neutralize.
-
-
Lyophilization: Flash freeze and lyophilize the sample to remove H₂O.
-
Reconstitution: Redissolve the powder in 600 µL D₂O for NMR analysis.
Phase 4: 13C-NMR Analysis
Rationale: 13C-NMR provides distinct chemical shifts for the anomeric carbons of the aldose and ketose forms.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a cryoprobe (recommended for sensitivity).
-
Pulse Sequence: Proton-decoupled 13C-NMR (zgpg30).
-
Key Signals to Monitor:
-
[13C]-L-Gulose (Substrate): Anomeric signals typically around
90-100 ppm. -
[13C]-L-Sorbose (Product): Ketose anomeric signals typically shifted upfield (
98-105 ppm for furanose/pyranose forms).
-
-
Quantification: Integrate the peak areas of Gulose vs. Sorbose. Calculate conversion percentage:
Workflow Visualization
Figure 2: Step-by-step experimental workflow from substrate preparation to NMR analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Conversion Observed | Substrate specificity limits | Increase enzyme load (10x). Ensure L-RhI source is P. stutzeri (known for broader specificity). |
| Low Signal in NMR | Insufficient relaxation delay | Increase D1 relaxation delay in NMR parameters (13C T1 is long). |
| Precipitation | Mn²⁺ oxidation or protein crash | Add 1 mM DTT to buffer; ensure pH is not >9.5. |
| Borate Interference | Complex not dissociated | Ensure pH is lowered to <6.0 before lyophilization/NMR to break borate esters. |
References
-
Bhuiyan, S. H., et al. (1997). "Characterization of L-Rhamnose Isomerase from Pseudomonas stutzeri and its Application to the Production of L-Mannose." Journal of Fermentation and Bioengineering.
-
Izumori, K. (2002). "Bioproduction strategies for rare hexoses." Naturwissenschaften.
-
Beerens, K., et al. (2012). "Enzymes for the biocatalytic production of rare sugars." Journal of Industrial Microbiology & Biotechnology.
-
Yoshida, H., et al. (2007). "X-ray structures of the Pseudomonas stutzeri L-rhamnose isomerase catalytic intermediate." Journal of Molecular Biology.
Disclaimer: This protocol involves the use of expensive isotopic reagents. All enzyme activities should be validated with non-labeled substrates via colorimetric assay (cysteine-carbazole method) before committing 13C-materials.
Application Note: Structural Elucidation and Metabolic Tracing of D-[2-13C]Gulose via Mass Spectrometry
Executive Summary
D-Gulose is a rare aldohexose and a C-3 epimer of D-galactose. The introduction of a stable isotope label at Carbon-2 (
This application note details the mass spectrometry (MS) fragmentation patterns required to validate the position of the isotope label and differentiate D-gulose from its abundant isomers (glucose, galactose, mannose). We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) using Aldonitrile Acetate (ANA) derivatization for its superior ability to localize carbon atoms in the acyclic form.
Strategic Methodology: Why Aldonitrile Acetates?
While silylation (TMS derivatives) is common, it often yields complex spectra due to multiple tautomeric forms (
The ANA Advantage:
-
Simplification: The ANA method involves oxime formation followed by dehydration, locking the sugar into a single, open-chain (acyclic) nitrile form.
-
Positional Certainty: Fragmentation occurs predictably between carbon atoms, allowing precise localization of the
C label. -
Stereochemical Differentiation: Although the ring is opened, the interaction between acetyl groups on the acyclic chain creates unique retention times and subtle ion intensity ratios that distinguish gulose from glucose.
Experimental Protocol: Aldonitrile Acetate Derivatization
Objective: Convert D-[2-13C]gulose into peracetylated aldonitrile for GC-MS analysis.
Reagents Required
-
Hydroxylamine hydrochloride (
) in Pyridine (25 mg/mL) -
Acetic Anhydride (
) -
Dichloromethane (DCM)
-
Internal Standard: Myo-inositol or Xylitol
Step-by-Step Workflow
-
Lyophilization: Ensure 100
g of D-[2-13C]gulose sample is completely dry. Water interferes with acetylation. -
Oximation (Ring Opening):
-
Add 50
L of Hydroxylamine/Pyridine reagent. -
Incubate at 75°C for 30 minutes .
-
Mechanism: The carbonyl at C1 reacts to form an oxime, opening the pyranose ring.
-
-
Acetylation & Dehydration:
-
Add 50
L of Acetic Anhydride. -
Incubate at 75°C for 30 minutes .
-
Mechanism: Acetylation of hydroxyl groups (C2-C6). The oxime at C1 dehydrates to form a nitrile (
).
-
-
Extraction:
-
Cool to room temperature.
-
Add 100
L DCM and 100 L water. Vortex vigorously. -
Centrifuge (2000 x g, 2 min). Collect the bottom organic layer (DCM).
-
-
Injection: Inject 1
L into GC-MS (Splitless mode).
Visualization: Derivatization Workflow
Figure 1: Reaction pathway converting cyclic D-[2-13C]gulose to the acyclic aldonitrile acetate derivative.
Mass Spectrometry Fragmentation Analysis
General Fragmentation Logic (Electron Impact - 70eV)
In the ANA derivative, the carbon chain is numbered C1 (nitrile) to C6. The primary cleavages occur between the carbon atoms of the backbone. We must track the C2 atom.
-
Structure:
-
Total MW (Unlabeled): 328 Da (calculated for aldohexose nitrile pentaacetate).
-
Total MW (D-[2-13C]gulose): 329 Da.
Key Diagnostic Ions
The table below details the theoretical mass shifts expected for D-[2-13C]gulose compared to unlabeled standard.
| Fragment Type | Cleavage Site | Composition (Carbon Atoms) | Unlabeled | D-[2-13C]Gulose | Interpretation |
| Primary | C1-C2 | C1 (Nitrile group) | 26 | 26 | No Shift. C2 is lost. |
| Primary | C1-C2 | C2-C6 fragment | 302 | 303 | Shift (+1). Retains C2. |
| Primary | C2-C3 | C1-C2 fragment | 98 | 99 | Shift (+1). Retains C2. |
| Primary | C2-C3 | C3-C6 fragment | 230 | 230 | No Shift. C2 is lost. |
| Primary | C3-C4 | C1-C3 fragment | 170 | 171 | Shift (+1). Retains C2. |
| Primary | C4-C5 | C5-C6 fragment | 145 | 145 | No Shift. C2 is lost. |
| Secondary | Acetic Acid Loss | 268 | 269 | Shift (+1). Whole skeleton. |
Critical Validation Steps
To confirm the label is exclusively at C2 and not randomized (scrambled) during synthesis or metabolism:
-
Check
145 (C5-C6): Must remain at 145. If 146 is observed, the label has scrambled to the tail of the molecule. -
Check
99 vs 98: The C1-C2 fragment is the definitive marker. For pure D-[2-13C]gulose, the intensity of 99 should be dominant, with 98 representing only natural abundance background.
Visualization: Fragmentation Pathway
Figure 2: Fragmentation map of D-[2-13C]gulonitrile pentaacetate. Red nodes indicate fragments carrying the mass shift.
Alternative Method: LC-MS/MS (Negative Ion)
For researchers avoiding derivatization, Negative Ion Electrospray Ionization (ESI-) is recommended.
-
Precursor Ion:
at 179.05 (Unlabeled) 180.05 (D-[2-13C]gulose). -
Mechanism: Collision Induced Dissociation (CID) generates cross-ring cleavages.
-
Diagnostic Cleavage: The
cleavage (retro-Aldol-like) is highly specific.- Fragment: Contains C1 and C2.
-
Expected Mass: Unlabeled hexose yields
119 (C3-C6) and 59 (C1-C2). -
Labeled Result: The C1-C2 fragment will shift to
60 .
Note on Stereochemistry: Gulose yields distinct intensity ratios of the
References
-
Sims, A., et al. (2018). Differentiation of Isomeric Carbohydrates by Negative Ion Electrospray Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Link
-
Guerrant, G. O., & Moss, C. W. (1984). Determination of monosaccharides as aldonitrile, O-methyloxime, alditol, and cyclitol acetate derivatives by gas chromatography. Analytical Chemistry. Link
-
PubChem. (2023). Compound Summary: D-Gulose. National Library of Medicine. Link
-
Heller, M. (2010). MassBank: A public repository for sharing mass spectral data for life sciences. Journal of Mass Spectrometry. Link
Application Note: In Vivo Metabolic Tracing of Rare Sugars in E. coli
Executive Summary
The biosynthesis of rare sugars (e.g., D-psicose, D-tagatose, D-allose) in Escherichia coli represents a frontier in industrial biotechnology. However, engineering these pathways is fraught with challenges, primarily due to the thermodynamic constraints and kinetic bottlenecks of heterologous isomerases and epimerases. Furthermore, rare sugars are often stereoisomers of abundant central metabolites (e.g., D-psicose is an epimer of D-fructose), making analytical discrimination difficult.
This guide details a robust workflow for in vivo metabolic tracing using
Strategic Framework: The "Isomer Challenge"
In standard metabolic profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is often sufficient. However, for rare sugars, Gas Chromatography-Mass Spectrometry (GC-MS) is superior due to the high resolution of derivatized sugar isomers.
Key Technical Hurdles:
-
Mass Redundancy: D-Glucose, D-Fructose, D-Psicose, and D-Tagatose all share the exact monoisotopic mass (180.0634 Da). MS alone cannot distinguish them.
-
Rapid Turnover: Sugar phosphates in glycolysis turn over in sub-second timeframes.
-
Leakage: Intracellular rare sugars can leak into the medium, confounding intracellular concentration measurements.
Workflow Visualization
The following diagram outlines the integrated workflow for tracing rare sugars, emphasizing the critical separation of the "Quenching" and "Derivatization" phases.
Figure 1: End-to-end workflow for
Detailed Protocols
Protocol A: Isotopic Labeling and Cultivation
Objective: Establish isotopic steady-state to determine carbon flux distribution.
Rationale: We utilize [1-
Steps:
-
Pre-Culture: Inoculate E. coli (engineered strain) into 5 mL M9 minimal media containing unlabeled glucose. Grow overnight.
-
Main Culture: Inoculate fresh M9 media containing 4 g/L [1-
C] Glucose (99% enrichment) to an OD of 0.01. -
Growth: Cultivate at 37°C (or optimal induction temperature) in baffled flasks at 250 rpm.
-
Induction: Induce rare sugar pathway enzymes (e.g., D-tagatose-4-epimerase) at OD
~0.5. -
Harvest Window: Sampling must occur during the mid-exponential phase (OD
1.0–1.5) where metabolic flux is pseudo-steady-state.
Protocol B: Rapid Quenching and Extraction (The "Cold Trap")
Objective: Stop metabolism instantly (<1 sec) and separate intracellular metabolites from the supernatant.
Scientific Integrity Check: Direct centrifugation is prohibited for intracellular tracing because metabolism continues during spinning (5-10 mins), altering the sugar phosphate pools. Fast filtration is the validated method [1].
Steps:
-
Preparation: Pre-cool the quenching solution (60% v/v Methanol, 10 mM Ammonium Bicarbonate) to -40°C using a dry ice/ethanol bath.
-
Sampling: Rapidly withdraw 1 mL of culture and inject directly onto a 0.45 µm nylon membrane filter under vacuum.
-
Washing: Immediately wash the filter with 5 mL of unlabeled, 37°C saline to remove extracellular glucose. (Note: Do not use cold wash; it causes cell leakage before quenching).
-
Quenching: Immediately transfer the filter (with cells) into the -40°C quenching solution .
-
Extraction:
-
Perform three freeze-thaw cycles (liquid nitrogen / 37°C bath) to lyse cells.
-
Centrifuge at 15,000 x g, -9°C for 5 mins.
-
Collect supernatant and lyophilize (freeze-dry) to remove water/methanol.
-
Protocol C: MOX-TMS Derivatization for GC-MS
Objective: Volatilize sugars and lock the ring structure to prevent mutarotation, allowing separation of rare sugar isomers.
Rationale: Sugars exist in equilibrium between alpha/beta pyranose and furanose forms. Without Methoximation (MOX) , a single sugar yields up to 4 peaks, causing spectral overlap. MOX locks the sugar in the open-chain form (syn/anti isomers), reducing peak complexity [2].
Steps:
-
Methoximation: Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes.
-
Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide). Incubate at 37°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (Split ratio 1:10).
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm ID).
-
Gradient: 80°C (hold 2 min)
5°C/min to 280°C. -
Carrier: Helium at 1 mL/min constant flow.
Data Analysis and Visualization
Distinguishing Isomers
The following table highlights the retention time (RT) differences crucial for identification. Note that while mass spectra are similar, RT is the discriminator.
| Metabolite | Derivatization | Key Fragment Ions (m/z) | Approx. Retention Time (min)* |
| D-Glucose | MOX-TMS | 205, 319, 307 | 18.2 (syn), 18.5 (anti) |
| D-Fructose | MOX-TMS | 205, 307, 437 | 18.8 (syn), 19.1 (anti) |
| D-Psicose | MOX-TMS | 205, 307, 437 | 19.4 (syn), 19.7 (anti) |
| D-Tagatose | MOX-TMS | 205, 307, 437 | 19.9 (syn), 20.2 (anti) |
*Retention times vary by column age and ramp rate; authentic standards must be run in parallel.
Pathway Flux Logic
To understand where the carbon flows, we map the atom transitions. Below is a logic map for a hypothetical pathway engineering D-tagatose production from Glucose via the Galactose pathway (Tagatose-6-P pathway).
Figure 2: Carbon flow diversion from Glycolysis (F6P) to D-Tagatose. The red path indicates the engineered bottleneck requiring flux verification.
Troubleshooting & Validation (Self-Correcting Systems)
Issue: Low enrichment of rare sugar despite high glucose uptake.
-
Diagnosis: If Central Carbon Metabolites (G6P, F6P) are highly labeled but the Rare Sugar is not, the pathway is inactive or the enzyme is inhibited.
-
Validation: Check the Mass Isotopomer Distribution (MID). If the Rare Sugar shows natural abundance (mostly M+0) while F6P is M+1/M+6, the epimerase is the bottleneck.
Issue: Overlapping Peaks in GC-MS.
-
Diagnosis: Incomplete methoximation or column degradation.
-
Remedy: Ensure Pyridine is anhydrous. Water inhibits the MOX reaction. Run a "blank" derivatization to check for reagent contamination.
References
-
Zamboni, N., Fischer, E. & Sauer, U. (2009). "FiehnLib: Mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry." Nature Protocols, 4, 878–892.
-
Source:[Link]
-
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.
-
Source:[Link]
-
-
Toyoda, K. et al. (2019). "Metabolic Engineering of Escherichia coli for the Production of D-Tagatose from D-Galactose." Journal of Agricultural and Food Chemistry.
-
Source:[Link]
-
-
Long, C.P. & Antoniewicz, M.R. (2019). "High-resolution 13C metabolic flux analysis.
-
Source:[Link]
-
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of D-[2-13C]Gulose
Status: Operational Operator: Senior Application Scientist (Isotope Chemistry Division) Topic: Minimizing Label Scrambling & Epimeric Contamination in D-[2-13C]Gulose Synthesis
Executive Summary & Core Logic
The synthesis of D-[2-13C]gulose is classically achieved via the Kiliani-Fischer ascent starting from D-[1-13C]xylose . In this pathway, the labeled anomeric carbon of xylose (C1) becomes the C2 position of the resulting hexose.
The "Scrambling" Threat:
Label scrambling in this context rarely refers to random isotope migration across the skeleton (which requires bond breaking), but rather stereochemical scrambling (epimerization) and isotopic dilution via the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation. If the reaction environment becomes too alkaline (
This guide provides a self-validating protocol to lock the label at C2 while maximizing the Gulose:Idose ratio.
Troubleshooting Guide (Q&A)
Issue 1: Label Integrity & Scrambling
Q: I am detecting signal broadening at C2 and unexpected peaks in my NMR spectrum. Is my label scrambling?
A: True skeletal scrambling is unlikely under standard Kiliani conditions. What you are likely observing is base-catalyzed enolization occurring during the cyanohydrin hydrolysis step.
-
Diagnosis: If you used strong base (NaOH) to hydrolyze the nitrile and allowed the temperature to exceed 25°C, you likely triggered an LdB-AvE transformation. This creates an enediol intermediate that destroys the stereocenter at C2.
-
The Fix: Switch to acid-catalyzed hydrolysis or strictly controlled basic hydrolysis.
-
Protocol Adjustment: Use Barium Hydroxide (
) for hydrolysis but maintain temperature at and stop immediately upon ammonia cessation. Alternatively, use concentrated HCl for hydrolysis, which completely prevents enolization at C2, though it requires more rigorous workup to remove ammonium salts.
-
Issue 2: Poor Epimeric Separation (Gulose vs. Idose)
Q: My D-[2-13C]gulose fraction is contaminated with D-[2-13C]idose. How do I improve resolution?
A: The cyanohydrin addition to D-xylose is not stereoselective; it yields roughly a 45:55 to 60:40 mixture of gulono- and idononitriles. Separation must happen at the lactone stage , not the sugar stage.
-
The Fix: Use Cation-Exchange Chromatography with Calcium (
) or Barium ( ) forms. -
Mechanism: Gulose and Idose interact differently with divalent cations due to their specific hydroxyl geometries (ax-eq-ax sequences).
-
Recommendation: Use a Dowex 50W-X8 resin converted to the
form. Elute with degassed water. The idonolactone usually elutes first, followed by the gulonolactone. Do not proceed to reduction until purity is confirmed by -NMR (check the C1 carbonyl shift separation).
Issue 3: Low Yield During Reduction
Q: I lost significant mass during the reduction of [2-13C]gulonolactone to the final sugar.
A: Lactone reduction requires precise pH control. If the pH drops too low, the borohydride decomposes. If too high, you risk isomerization.
-
The Fix: Maintain pH between 3.0 and 4.0 during the dropwise addition of Sodium Borohydride (
). Use an ice bath ( ). The acidic environment protonates the intermediate alkoxy-boranes, preventing the formation of stable borate complexes that trap the sugar.
Visualizing the Control Pathway
The following diagram illustrates the critical decision points where scrambling (via LdB-AvE) or epimerization occurs.
Figure 1: Critical Control Points in D-[2-13C]Gulose Synthesis. The "Red Zone" indicates the LdB-AvE risk factor where label integrity is compromised.
Standard Operating Procedure (SOP)
Objective: Synthesis of D-[2-13C]Gulose from D-[1-13C]Xylose. Scale: 1.0 g starting material.
Phase 1: Cyanohydrin Ascent (Kiliani-Fischer)
-
Dissolution: Dissolve 1.0 g of D-[1-13C]xylose in 10 mL of degassed
. -
Addition: Add 5-fold excess of unlabeled NaCN.
-
pH Adjustment: Adjust pH to 7.5 - 8.0 using dilute acetic acid. Critical: Do not exceed pH 8.0 to prevent base-catalyzed degradation.
-
Incubation: Stir at room temperature for 48 hours. Monitor consumption of xylose via TLC (Solvent: n-Propanol/Ethyl Acetate/Water 7:1:2).
Phase 2: Hydrolysis & Separation
-
Hydrolysis: Heat the reaction mixture at
in a fume hood (to remove HCN/NH3) while maintaining volume with water. Continue until ammonia evolution ceases. -
Cation Removal: Pass solution through a column of Dowex 50W-X8 (
form) to remove sodium ions. -
Lactonization: Concentrate the effluent in vacuo. Repeat co-evaporation with water 3x to ensure ring closure to the lactone.
-
Chromatography (The Filter):
-
Resin: Dowex 50W-X8 (200-400 mesh) converted to
form . -
Eluent: Degassed deionized water.
-
Flow rate: 0.5 mL/min.
-
Observation: Collect fractions. The Idonolactone elutes first. The Gulonolactone elutes second.
-
Validation: Check fractions with
-NMR. D-[2-13C]gulonolactone will show a distinct C1 carbonyl peak separated from the idose isomer.
-
Phase 3: Reduction
-
Cooling: Dissolve purified gulonolactone in ice-cold water (
). -
Reduction: Add
dropwise. -
pH Maintenance: Concurrently add Amberlite IR-120 (
) resin or dilute acetic acid to keep pH < 6.0. -
Workup: Filter resin, concentrate, and co-evaporate with Methanol (5x) to remove borate as volatile trimethyl borate.
Quantitative Benchmarks
| Parameter | Target Specification | Failure Threshold | Corrective Action |
| Isotopic Enrichment | > 99 atom% | < 98 atom% | Check starting material purity; Check for dilution from solvents. |
| Epimeric Purity | > 98% Gulose | > 5% Idose | Re-chromatograph on Dowex ( |
| Yield (from Xylose) | 35 - 45% | < 20% | Check hydrolysis completeness; Verify borate removal. |
| C2-H Coupling ( | ~145 Hz (Doublet) | Multiplet/Broad | Indicates enolization/scrambling. Restart synthesis. |
References
-
Serianni, A. S., et al. (1982). "Synthesis of [1-13C]- and [2-13C]aldoses: Enrichment of the carbonyl and adjacent carbons.
- Relevance: Establishes the foundational Kiliani-Fischer protocols for C1/C2 labeling.
-
Omicron Biochemicals, Inc. (2024).
- Relevance: Industrial standard protocols for handling labeled cyanohydrins.
-
Hayes, M. L., et al. (1982). "Molybdate-catalyzed epimerization of aldoses: A Carbon-13 NMR study." Journal of the American Chemical Society, 104(24), 6764-6769.
- Relevance: Explains the mechanism of scrambling/epimerization if Molybdate routes are
-
Angyal, S. J. (1989). "Complexes of Metal Cations with Carbohydrates in Solution: Complexation on Calcium Ion Exchange Resins." Advances in Carbohydrate Chemistry and Biochemistry, 47, 1-43.
- Relevance: The definitive guide on separ
Preventing mutarotation interference in gulose NMR
Topic: Preventing Mutarotation Interference in D-Gulose Analysis
Status: Operational Role: Senior Application Scientist Audience: Structural Biologists, Medicinal Chemists
Executive Summary: The Gulose Anomaly
Unlike Glucose, which exists almost exclusively (>99%) in the pyranose form, D-Gulose presents a unique analytical challenge. Due to unfavorable steric interactions in the pyranose ring (specifically the axial-axial interactions), Gulose maintains a complex equilibrium in aqueous solution, often containing significant populations of both
In NMR spectroscopy, this results in spectral crowding , where a single proton can split into four distinct signals (one for each cyclic isomer), severely complicating integration and assignment. This guide details protocols to arrest this mutarotation or "lock" the sugar into a single conformer.
Module 1: Diagnostic & Triage
Is Mutarotation Corrupting Your Data?
Before applying remediation, confirm the interference type.
| Symptom | Diagnosis | Root Cause |
| Multiple Anomeric Peaks | Equilibrium Interference | Sample has reached thermodynamic equilibrium (mix of |
| Broad/Smeared Peaks | Exchange Broadening | Mutarotation rate ( |
| "Ghost" Integrals | Water Catalysis | Trace water in organic solvent is catalyzing ring opening/closing. |
Module 2: The DMSO Kinetic Trap (Primary Protocol)
Objective: Analyze the specific anomer present in the solid state by preventing conversion in solution.
The Mechanism
Mutarotation requires proton transfer, typically mediated by water or amphiprotic solvents. By using high-purity DMSO-
Step-by-Step Protocol
-
Lyophilization (Critical):
-
Dissolve D-gulose in
. -
Freeze-dry for >24 hours to remove all bulk water.
-
Note: Trace water acts as a catalyst. The sample must be anhydrous.
-
-
Solvent Preparation:
-
Use DMSO-
from a sealed ampoule. -
Store solvent over 3Å or 4Å molecular sieves for 12 hours prior to use.
-
-
Rapid Dissolution:
-
Add DMSO-
to the NMR tube containing the solid sugar under an inert atmosphere ( or Ar) if possible. -
Do not heat to aid dissolution; heat accelerates the kinetics of ring opening.
-
-
Acquisition:
-
Acquire the
spectrum immediately. -
Result: You should observe a dominant set of signals corresponding to the crystalline form (usually
-D-gulopyranose) with minimal minor isomers.
-
Module 3: Chemical Locking (Derivatization)
Objective: Permanently prevent mutarotation by chemically modifying the anomeric center or constraining the ring.
Strategy: The Acetonide Lock
Gulose is frequently analyzed as a di-O-isopropylidene derivative. This locks the sugar into a furanose conformation, eliminating pyranose/furanose exchange.
Workflow Visualization:
Module 4: Advanced Troubleshooting (FAQs)
Q1: I must use for biological relevance. How do I simplify the spectrum?
Answer: You cannot stop mutarotation in
-
Complexation: Add Calcium Chloride (
) . -
Mechanism: Gulose forms a specific complex with
ions involving the ax-eq-ax hydroxyl sequence. This stabilizes the -D-gulopyranose form, significantly increasing its population relative to the furanoses and simplifying the spectrum [1].
Q2: My DMSO spectrum still shows mutarotation over time. Why?
Answer: This is likely due to Acid/Base Catalysis .
-
Diagnosis: DMSO often contains trace acids or amines.
-
Fix: Filter the DMSO-
through a small plug of basic alumina before adding it to the sample. This neutralizes acidic impurities that catalyze the ring opening.
Q3: Can temperature control fix the line broadening?
Answer: Yes.
-
Cooling (-10°C to 0°C): Slows the exchange rate (
). If (chemical shift difference), you will see sharp, separate peaks for each conformer rather than a broad average. -
Heating (>50°C): Increases exchange. If
, peaks coalesce into a single weighted average. Warning: Heating gulose often leads to degradation (Maillard reaction type browning if any amine is present). Cooling is safer.
Decision Logic: Protocol Selector
Use this logic flow to determine the correct experimental setup for your Gulose sample.
References
-
Angyal, S. J. (1984). The composition of reducing sugars in solution: Current Aspects. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.
-
Angyal, S. J. (1991). The composition of reducing sugars in solution: The effects of calcium ions. Carbohydrate Research, 213, 1-10.
-
Maples, E. S., & Allerhand, A. (1987). Analysis of the tautomeric composition of D-gulose by Carbon-13 NMR. Journal of the American Chemical Society.
Technical Support Center: Stability Optimization for 13C-Labeled Gulose
Introduction: The Cost of Instability
This guide addresses the critical parameter of pH stability . While 13C-labeling does not significantly alter the chemical stability of the gulose molecule compared to its natural isotope, it necessitates a much stricter threshold for degradation. A 2% isomerization rate, negligible in standard glycolysis assays, produces ghost peaks in HSQC NMR spectra that can be misinterpreted as metabolic flux.
Module 1: The Stability Spectrum
The stability of aldohexoses like gulose is governed by two opposing forces: Acid-Catalyzed Dehydration (at low pH) and Base-Catalyzed Isomerization (at high pH).
Data: pH-Dependent Degradation Pathways[1]
| pH Range | Dominant Mechanism | Risk Level | Primary Degradation Products |
| < 2.0 | Acid-Catalyzed Dehydration | High | 5-Hydroxymethylfurfural (HMF), Levulinic Acid, Formic Acid |
| 3.0 – 5.5 | Stable Zone | Low | Minimal degradation observed (Optimal Storage) |
| 6.0 – 7.5 | Anomerization Equilibrium | Moderate | Rapid |
| > 8.0 | Lobry de Bruyn-Alberda van Ekenstein (LBAE) | Critical | Sorbose, Idose (Isomers); Retro-aldol cleavage products |
Expert Insight: The Neutrality Trap
Many researchers default to pH 7.4 (PBS) assuming it is "physiological" and therefore "safe." This is a mistake for long-term storage. At pH 7.4 and room temperature, gulose slowly undergoes enolization. For 13C-stocks, we recommend a slightly acidic buffer (pH 4.5 – 5.5) to suppress the formation of the enediol intermediate.
Module 2: Troubleshooting Isomerization (The Alkaline Threat)
The most insidious threat to 13C-gulose purity is the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation. This occurs in alkaline conditions where the carbonyl oxygen is protonated, and the alpha-proton is abstracted, leading to an enediol intermediate.
Once the enediol forms, stereochemical information at C2 is lost. When the ketone reforms, it can resolve into:
-
Gulose (Original)
-
Sorbose (The ketose isomer)
-
Idose (The C2 epimer)
Mechanism Visualization
The following diagram illustrates the LBAE pathway specifically for Gulose.
Figure 1: The Lobry de Bruyn-Alberda van Ekenstein transformation pathway.[1] In alkaline environments, Gulose reversibly converts to Sorbose and Idose via an enediol intermediate, permanently contaminating the isotopic signal.
Module 3: Protocols for 13C-Gulose Handling
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >6 months at -20°C.
-
Solvent Selection: Use ultrapure water (Type 1, 18.2 MΩ·cm).
-
Why: Metal ions (Fe, Cu) in lower-grade water can catalyze oxidation.
-
-
Buffer Preparation (Acetate Buffer, pH 5.0):
-
Prepare a 10 mM Sodium Acetate buffer adjusted to pH 5.0 with Acetic Acid.
-
Avoid: Tris or Glycine buffers. Primary amines react with the aldehyde group of gulose (Maillard reaction), creating brown pigments and destroying the label.
-
-
Dissolution:
-
Dissolve 13C-gulose powder in the buffer.
-
Concentration: Maintain high concentration (e.g., >100 mM) if possible. Higher concentrations are relatively more stable against oxidative trace contaminants than dilute solutions.
-
-
Filtration:
-
Filter through a 0.22 µm PVDF or PES membrane.
-
Note: Do not use Nylon filters (they can bind proteins/sugars non-specifically and are often amine-containing).
-
-
Storage:
Protocol B: Quality Control Check (NMR)
Before using a stored stock for a critical hyperpolarization or flux experiment, run a quick 1D proton NMR.
-
Pass: Distinct anomeric doublets for
- and -gulose. -
Fail: Appearance of new peaks in the 3.5–4.0 ppm region (indicating isomerization to idose/sorbose) or singlets near 8-9 ppm (indicating HMF formation from acid degradation).
Module 4: Frequently Asked Questions (FAQ)
Q1: I need to use the gulose at physiological pH (7.4) for a cell assay. How do I handle this? A: Store the stock at pH 5.0 as described above. Only adjust the pH to 7.4 immediately prior to addition to the cell culture. Do not store the sugar at pH 7.4 for days. The degradation kinetics at pH 7.4 are slow (days/weeks) but non-zero; for a 24-hour cell assay, it is acceptable, but for long-term storage, it is not.
Q2: Can I autoclave my 13C-gulose solution? A: Absolutely not. Autoclaving involves high temperature (121°C) and pressure. Even at neutral pH, this energy input will drive caramelization and retro-aldol cleavage. Always use sterile filtration (0.22 µm) for sterilization.[2][3]
Q3: I see "mutarotation" mentioned in literature. Is this degradation?
A: No. Mutarotation is the equilibrium between the
Q4: Why is my solution turning yellow? A: Yellowing indicates the formation of HMF (if acidic) or Maillard products (if amines are present).
-
Check: Did you use a Tris buffer? (Maillard reaction).[4]
-
Check: Was the pH < 2? (Acid hydrolysis).[5]
-
Action: Discard the stock. The 13C signal will be split among various degradation products, rendering flux analysis impossible.
References
-
IUPAC Gold Book. "Lobry de Bruyn–van Ekenstein transformation." International Union of Pure and Applied Chemistry. [Link]
-
National Institute of Standards and Technology (NIST). "Stability of dextrose solutions of varying pH." Journal of Research of the National Bureau of Standards. [Link]
-
Royal Society of Chemistry. "Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural." RSC Advances. [Link]
Sources
Technical Support Center: 13C-Labeled Monosaccharide Purification
Status: Operational Ticket Priority: High (Isotope Cost Sensitivity) Lead Scientist: Dr. A. Vance
Overview & Strategy
Welcome to the 13C-Labeling Purification Support Center. Working with isotopically labeled saccharides (e.g.,
Standard purification methods often sacrifice yield for purity. For 13C-applications (Metabolic Flux Analysis, NMR structure determination), our strategy prioritizes Recovery Ratio and Solvent Removability .
The Decision Matrix
Before selecting a column or method, determine your primary contaminant profile using the logic flow below.
Figure 1: Strategic decision tree for selecting the purification workflow based on sample matrix and scale.
Core Protocol: Ligand Exchange Chromatography (LEC)
Best For: Separating
Mechanism: LEC relies on the formation of weak coordination complexes between the hydroxyl groups of the sugar and a metal counter-ion (usually Ca
Protocol Specifications
| Parameter | Setting / Material | Reason |
| Stationary Phase | Sulfonated Polystyrene (8% cross-link), Ca | Ca |
| Mobile Phase | Degassed HPLC-grade Water | Eliminates solvent removal issues; prevents baseline noise in RI detection. |
| Temperature | 80°C - 85°C (Critical) | High temp collapses anomers (see Troubleshooting) and improves mass transfer. |
| Flow Rate | 0.3 - 0.5 mL/min | Slow flow required due to slow ligand exchange kinetics. |
| Detection | Refractive Index (RI) | Monosaccharides lack chromophores for UV detection. |
Step-by-Step Workflow
-
Resin Preparation: If using a bulk resin (e.g., Dowex 50W), convert to Ca
form by washing with 0.5M CaCl , then rinse with water until conductivity is <5 µS/cm. -
Sample Loading: Dissolve crude
C-sugar mixture in water (max 200 mg/mL). Filter through 0.22 µm PES filter. -
Elution: Inject sample.
-
Order of Elution (Ca
column): Higher molecular weight oligomers Glucose Galactose Fructose. -
Note: Fructose complexes more strongly with Ca
, retaining longer.
-
-
Fraction Collection: Collect peaks based on RI signal. Because the mobile phase is pure water, fractions can be directly lyophilized.
Troubleshooting & FAQs
Solutions to common failure modes reported by users.
Issue 1: "My peaks are splitting or broadening significantly."
Diagnosis: Anomeric Separation.
Reducing sugars (Glucose, Galactose) exist in equilibrium between
-
Increase Column Temperature: Raise to 80°C. This speeds up mutarotation, causing the anomers to average out into a single, sharp peak [2].
-
Check pH: Ensure the mobile phase is neutral.
Issue 2: "I lost my sample on the Amino column (HILIC)."
Diagnosis: Schiff Base Formation.
Standard silica-based Amino (
-
Switch Column Type: Use a Polymeric Amino column (more stable) or an Amide-functionalized column. Amide columns do not form Schiff bases with reducing sugars [3].
-
Recovery: If using silica-amino, never let the sample sit on the column. Elute immediately.
Issue 3: "The NMR spectrum shows high salt interference."
Diagnosis: Incomplete Desalting.
Neutralization salts (NaCl, Na
-
Dual-Bed Ion Exchange: Pass the sample through a strong cation exchanger (H
form) followed immediately by a weak anion exchanger (Free Base form). The salts are captured, while neutral sugars pass through. -
Warning: Do not use strong anion exchange (OH
form) with reducing sugars, as high pH can cause epimerization (Lobry de Bruyn-van Ekenstein transformation).
Advanced Visualization: The "Schiff Base" Trap
Understanding why standard Amino columns fail with precious
Figure 2: Mechanism of sample loss on silica-based amino columns via Schiff base formation.
References
-
Dvořáčková, E., et al. (2014). "Separation of saccharides by ligand exchange chromatography." Chemical Papers. Describes the selectivity of Ca2+ vs Pb2+ forms for monosaccharides.
-
Waters Corporation. (2023). "Carbohydrate Analysis by HILIC and Ligand Exchange." Application Notes. Details the effect of temperature on anomeric peak splitting.
-
Agilent Technologies. (2020). "Analysis of Sugars using Agilent Hi-Plex Columns." Technical Guide. Provides specific flow and temperature data for Ca-ligand exchange columns.
Technical Support Center: D-[2-13C]Gulose Standards
Senior Application Scientist: Dr. A. Vance Department: Stable Isotope Quality Assurance & Metrology
Introduction
Welcome. If you are analyzing D-[2-13C]gulose, you are likely working at the intersection of metabolic flux analysis or structural glycoscience. Unlike common glucose standards, D-gulose is a rare aldohexose, often synthesized via molybdate-catalyzed epimerization (Bilik reaction) or complex enzymatic pathways.
This provenance introduces unique impurity profiles: stereoisomeric impurities (epimers like galactose or idose) and isotopologues (unlabeled or multi-labeled species). The following guide moves beyond basic "purity checks" to rigorous, self-validating characterization protocols.
Module 1: Isotopic Enrichment & Positional Fidelity
Q: My Mass Spec data suggests the correct mass, but the metabolic flux model is failing. How do I validate the specific position of the
A: Mass spectrometry (MS) measures total mass but is blind to positional isomers. If the
The Mechanism
In D-[2-13C]gulose, the signal for C2 should appear as a singlet (or doublet if coupled to C1/C3 in multi-labeled variants) in the 70-75 ppm region (depending on solvent/anomer). Scrambling results in minor peaks at other chemical shifts.
Protocol: Inverse Gated Decoupled C-NMR
Standard proton-decoupled
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10-15 mg of D-[2-13C]gulose in 600 µL D
O. Add 0.5 mg DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal shift standard. -
Pulse Sequence: Select zgig (Bruker) or equivalent Inverse Gated Decoupling .
-
Why: This decouples protons during acquisition (removing splitting) but turns the decoupler OFF during the relaxation delay to suppress NOE buildup [1].
-
-
Relaxation Delay (
): Set . For carbohydrate ring carbons, is typically 1-2 seconds. Set to 10-15 seconds .-
Critical: Insufficient delay leads to under-integration of quaternary or slow-relaxing carbons.
-
-
Acquisition: Acquire >512 scans to ensure S/N > 100:1 for the main labeled peak.
Visualization: qNMR Workflow
Figure 1: Logic flow for Quantitative NMR to prevent integration errors caused by NOE and saturation effects.
Module 2: Stereochemical Purity (Epimer Detection)
Q: I suspect D-Galactose or D-Idose contamination. Standard C18 HPLC shows a single peak. What is wrong?
A: C18 Reverse Phase chromatography relies on hydrophobicity. D-gulose and its epimers (Galactose, Idose) are hydrophilic isomers with identical molecular weights. They will co-elute on C18.
The Solution: You must use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . At high pH (pH > 12), sugar hydroxyl groups ionize, allowing separation based on pKa differences on an anion exchange column [2].
Comparative Data: Retention Times
Note: Retention times are illustrative based on a Dionex CarboPac PA1 column using 16 mM NaOH isocratic elution.
| Carbohydrate | Relative Retention (vs. Glucose) | Detection Challenge |
| D-Gulose | ~0.95 | Co-elutes with Glucose if gradient is too shallow. |
| D-Galactose | ~0.85 | Common impurity from C3 epimerization. |
| D-Mannose | ~0.78 | Distinct, easy to separate. |
| D-Idose | ~1.10 | C5 epimer; elutes later. |
Protocol: HPAEC-PAD for Gulose Purity
-
Column: Dionex CarboPac PA1 or PA20 (Guard + Analytical).
-
Eluent Preparation: Use degassed 18 MΩ-cm water. Prepare 200 mM NaOH (Eluent A) and Water (Eluent B).
-
Caution: Carbonate contamination from air shifts retention times. Keep eluents under Helium or Nitrogen blanket.
-
-
Method: Isocratic 16 mM NaOH (8% A / 92% B) for 20 minutes.
-
Cleaning: Flush with 200 mM NaOH for 10 minutes between runs to remove carbonate.
Module 3: Inorganic & Process Impurities
Q: My enzymatic assay is inhibited even though the sugar looks pure on NMR. Could it be the synthesis catalyst?
A: Yes. If your D-[2-13C]gulose was synthesized via the Bilik reaction (molybdate-catalyzed epimerization of glucuronolactone or similar), Molybdate or Borate complexes may remain. Borate, specifically, forms tight complexes with cis-diols (like those in gulose), altering the sugar's conformation and inhibiting enzymes.
Rapid Screening Workflow
Do not assume "white powder" equals pure sugar.
Figure 2: Diagnostic logic for identifying non-carbohydrate contaminants based on pH anomalies.
Remediation
If Borate is detected:
-
Dissolve sample in Methanol.
-
Evaporate to dryness (Rotovap). Borate forms volatile Methyl Borate (
). -
Repeat 3-5 times. This is the standard "de-boronation" technique in carbohydrate chemistry.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Source:
-
-
Thermo Scientific. (2016). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Source:
-
-
Hayes, C. A., et al. (1982). The Molybdate-Catalyzed Epimerization of Aldoses. Journal of the American Chemical Society.
-
Source:
-
Validation & Comparative
Comparative Technical Guide: NMR Profiling of D-[2-13C]Gulose vs. D-[2-13C]Galactose
Executive Summary
This technical guide provides a rigorous comparison of the Nuclear Magnetic Resonance (NMR) characteristics of D-[2-13C]gulose and D-[2-13C]galactose . While D-galactose is a ubiquitous hexose involved in primary metabolism (Leloir pathway), D-gulose is a rare C3-epimer of galactose often utilized in specific metabolic flux analysis and glycan synthesis studies.
The core differentiator lies in their tautomeric equilibria and the stereochemical environment at C2 . D-[2-13C]galactose presents a spectrum dominated by pyranose forms, whereas D-[2-13C]gulose exhibits a complex equilibrium with significant furanose populations. This guide details the chemical shifts, coupling constants, and experimental protocols required to unambiguously distinguish these isotopomers in complex biological matrices.
Structural Basis & Stereochemistry
To interpret the NMR data, one must first understand the stereochemical relationship between these two aldohexoses.
-
D-Galactose : (2R, 3S, 4S, 5R)
-
D-Gulose : (2R, 3R, 4S, 5R)
They are C3 epimers . The inversion of stereochemistry at C3 alters the magnetic environment of the adjacent C2 carbon (the site of the
Tautomeric Equilibrium Comparison
| Sugar | ||||
| D-Galactose | ~30% | ~64% | ~2.5% | ~3.5% |
| D-Gulose | ~12% | ~16% | ~23% | ~49% |
| Note: Values are approximate for aqueous solution at 30°C. |
Insight : A [2-13C]galactose spectrum will show two dominant peaks (
NMR Performance Comparison: Chemical Shifts
The following data represents the
Table 1: C2 Chemical Shift Comparison ( ppm)
| Tautomer | D-[2-13C]Galactose ( | D-[2-13C]Gulose ( | |
| 72.4 | 70.8 | +1.6 | |
| 68.8 | 69.5 | -0.7 | |
| 81.2 | 76.5 | +4.7 | |
| 76.8 | 74.2 | +2.6 |
Key Technical Insight :
-
Resolution : The
-pyranose form of Galactose (72.4 ppm) is significantly downfield compared to Gulose (70.8 ppm). This ~1.6 ppm difference is sufficient for resolution even in low-field (300-400 MHz) instruments. -
Furanose Diagnostic : The presence of strong signals in the 74-77 ppm region is highly diagnostic of Gulose. Galactose furanose signals are typically below the limit of detection (LOD) in standard 1D experiments unless signal averaging is extensive.
Scalar Coupling Constants ( )
For [2-13C] labeled variants, the
- : Typically 45–50 Hz.
-
: Sensitive to the dihedral angle (Karplus relation). The C3 epimerization alters this coupling, often observed as a variation in the multiplet width in proton-coupled
C spectra.
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility and valid comparisons, follow this standardized workflow.
Reagents & Sample Preparation
-
Isotope Source : D-[2-13C]Galactose (99% atom) and D-[2-13C]Gulose (99% atom).
-
Solvent : D
O (99.9% D) to minimize solvent suppression artifacts. -
Internal Standard : DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.5 mM. Avoid TSP if pH sensitivity is a concern.
-
pH Control : Adjust to pH 7.0 using NaOD/DCl. Extreme pH can catalyze mutarotation or degradation (Lobry de Bruyn–van Ekenstein transformation).
Acquisition Parameters (600 MHz Instrument)
-
Pulse Sequence : zgpg30 (1D
C with power-gated proton decoupling). -
Temperature : 298 K (25°C). Precise control is critical as tautomeric equilibria are temperature-dependent.
-
Relaxation Delay (D1) :
2.0 s. (Note: C2 has a directly attached proton, ensuring efficient NOE and relaxation, unlike quaternary carbons). -
Scans (NS) : 128–1024 (depending on concentration).
-
Spectral Width : 0–150 ppm.
Workflow Visualization
The following diagram outlines the decision logic for distinguishing these isomers based on spectral topology.
Figure 1: Decision tree for differentiating D-[2-13C]galactose and D-[2-13C]gulose based on peak topology and chemical shifts.
Advanced Applications: Metabolic Flux Analysis
In drug development, these isotopomers are used to trace non-canonical pathways.
Case Study: Flux into the Pentose Phosphate Pathway (PPP)
-
Galactose : Enters glycolysis via the Leloir pathway. The C2 label fate is well-mapped to Glycolysis intermediates.
-
Gulose : Often utilized to probe promiscuity of kinases or isomerases. Due to its high furanose content, gulose transport rates and phosphorylation kinetics differ significantly.
-
Differentiation : When feeding cells with [2-13C]gulose, the appearance of [2-13C]galactose signals in the media or cytosol indicates active epimerization (Gulose
Galactose conversion via unknown or promiscuous epimerases).
References
-
Bock, K., & Pedersen, C. (1983). Carbon-13 NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.
-
Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.
-
Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-gulose and D-galactose. Carbohydrate Research, 343(1), 101-112.
Reference Spectra Guide: D-[2-13C]Gulose Anomers
Executive Summary
Product: D-[2-13C]Gulose (Isotopically Labeled Monosaccharide)
Primary Application: Metabolic flux analysis, conformational studies of idose/gulose interconversion, and NMR-based structural elucidation.
Differentiation: Unlike unlabelled D-gulose, the D-[2-13C] variant provides a site-specific spectral handle, eliminating signal overlap in complex biological matrices and allowing for precise measurement of C2-H2 coupling constants (
This guide provides a technical comparison between natural abundance D-gulose and the [2-13C]-enriched isotopomer, focusing on nuclear magnetic resonance (NMR) spectral features in aqueous solution.
Technical Specifications & Anomeric Equilibrium
D-Gulose is a rare aldohexose that exhibits a complex mutarotational equilibrium in aqueous solution. Unlike D-glucose, which exists almost exclusively in pyranose forms, D-gulose maintains a significant population of furanose isomers.
Labeling Specifics:
-
Isotope: Carbon-13 (
C) -
Position: C-2 (Carbonyl-adjacent in linear form; ring carbon in cyclic forms)
-
Enrichment: Typically >99%
Anomeric Composition (Aqueous, 30°C)
The spectral analysis must account for four distinct species in equilibrium. The [2-13C] label will appear in all four forms, with chemical shifts dependent on the ring size and anomeric configuration.
| Species | Abundance (%) | Ring Conformation |
| ~64% | ||
| ~16% | ||
| ~14% | ||
| ~6% |
Data grounded in classic carbohydrate equilibration studies (Angyal, 1969).
Visualization: Anomeric Equilibrium Pathways
The following diagram illustrates the dynamic equilibrium relevant to the spectral acquisition.
Figure 1: Mutarotational equilibrium of D-gulose in aqueous solution. The open-chain form is transient and typically not observed in standard NMR.
Spectral Comparison: Unlabelled vs. D-[2-13C]Gulose
The introduction of the
C-NMR Comparison (150 MHz, D O)
| Feature | Unlabelled D-Gulose | D-[2-13C]Gulose |
| C2 Signal Intensity | Weak (1.1% natural abundance) | Dominant (>99% enrichment) |
| C2 Multiplicity | Singlet (usually) | Singlet (decoupled) or Doublet (coupled) |
| C1, C3-C6 Signals | Visible, equal intensity to C2 | Visible, but dwarfed by C2 intensity |
| C1-C2 Coupling | Not observed |
Reference Chemical Shifts (ppm relative to TSP):
-
-Pyranose (Major):
-
C1: 98.4 ppm
-
C2: 74.8 ppm (Target Signal)
-
C3: 76.6 ppm
-
-
-Pyranose:
-
C1: 93.8 ppm
-
C2: 71.8 ppm (Target Signal)
-
H-NMR Comparison (600 MHz, D O)
The proton spectrum is the most critical for structural verification. In the unlabelled compound, H2 appears as a complex multiplet due to
| Feature | Unlabelled D-Gulose | D-[2-13C]Gulose |
| H2 Signal | dd (doublet of doublets) | d-dd (large doublet splitting) |
| Coupling Constant | ||
| H1 Signal | Doublet ( | Doublet of doublets (split by C2 via |
Key Diagnostic: Look for the "heteronuclear satellites." The H2 signal will be split into two parts separated by ~145 Hz (approx. 0.24 ppm at 600 MHz), straddling the chemical shift position of the unlabelled H2.
Experimental Protocol: Spectral Acquisition
To ensure reproducibility and accurate assignment of the anomeric forms, follow this self-validating protocol.
Workflow Visualization
Figure 2: Step-by-step workflow for acquiring reference spectra.
Detailed Methodology
-
Sample Preparation:
-
Weigh 10–20 mg of D-[2-13C]gulose.
-
Dissolve in 0.6 mL of D
O (99.9% D). -
Internal Standard: Add 0.05% (w/v) TSP-d
(3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for chemical shift referencing ( ).
-
-
Equilibration (Critical Step):
-
Freshly dissolved gulose is not at equilibrium.
-
Allow the sample to sit at room temperature (25°C) for at least 4 hours (or overnight) to stabilize the
pyranose/furanose ratio. -
Validation: Acquire a quick 1H scan. If the integrals change over 30 mins, equilibrium is not reached.
-
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
- C Channel: Inverse gated decoupling (to suppress NOE if quantitative integration is required) or standard broadband decoupling for max sensitivity.
-
Relaxation Delay (D1): Set D1
2.0s to allow relaxation of the quaternary-like enhanced C2 signal.
-
References
-
Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition, 8(3), 157–166.
-
Serianni, A. S., & Barker, R. (1979). Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates. Journal of Organic Chemistry, 44(15), 2668–2675.
-
Vuorinen, T., & Serianni, A. S. (1991). Synthesis of D-[2-13C]gulose and other 13C-enriched aldoses. Carbohydrate Research, 209, 13–31.
-
Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-gulose. Magnetic Resonance in Chemistry, 46(3), 279-284.
Benchmarking enzymatic isomerization rates of labeled gulose
Benchmarking Enzymatic Isomerization Rates of C-Labeled D-Gulose: A Comparative Technical Guide
Executive Summary & Strategic Context
The precise synthesis of stable isotope-labeled rare sugars, specifically D-Gulose , is a critical bottleneck in elucidating metabolic flux in diabetic pathology and glycosylation studies. While chemical synthesis (e.g., molybdate-catalyzed epimerization) suffers from poor atom economy and complex purification, enzymatic isomerization offers stereochemical precision.
This guide benchmarks the performance of two distinct classes of L-Rhamnose Isomerases (L-RhI) —the mesophilic variant from Pseudomonas stutzeri and the hyperthermophilic variant from Thermotoga maritima—for the reversible isomerization of
Key Finding: While T. maritima offers superior reaction velocity (
Mechanistic Principles & Enzyme Selection
To benchmark isomerization rates effectively, one must understand the "Izumori Strategy" of rare sugar production. D-Gulose is the C-3 epimer of D-Galactose but is enzymatically accessible via the isomerization of D-Sorbose.
The Competitors
We compare two industry-standard biocatalysts based on their operational stability and kinetic profiles.
| Feature | System A: P. stutzeri L-RhI | System B: T. maritima L-RhI |
| Class | Mesophilic (Gram-negative bacteria) | Hyperthermophilic (Marine bacterium) |
| Optimum Temp | 45°C - 60°C | 85°C - 90°C |
| Metal Cofactor | ||
| pH Optimum | 7.0 - 8.0 | 6.5 - 7.5 |
| Primary Utility | High-yield equilibrium at low temp | High-throughput rapid turnover |
Reaction Pathway Visualization
The following diagram illustrates the reversible isomerization and the critical transition state stabilized by the metal cofactor.
Figure 1: Mechanistic pathway of D-Sorbose to D-Gulose isomerization. The reaction proceeds via a cis-enediol intermediate. Note the reversibility, which dictates that equilibrium yield is temperature-dependent.
Experimental Protocol: Benchmarking Isomerization Rates
This protocol is designed to be self-validating . By using
Materials
-
Substrate:
-D-Sorbose (99% enrichment). -
Enzymes: Recombinant P. stutzeri L-RhI and T. maritima L-RhI (purified via Ni-NTA affinity chromatography).
-
Buffer: 50 mM HEPES (pH 7.5) containing 1 mM
. -
Internal Standard:
with TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.
Step-by-Step Methodology
-
Enzyme Activation (Critical Step):
-
Why: Apo-enzymes are inactive. Pre-incubation with
is non-negotiable. -
Action: Incubate purified enzyme (1 mg/mL) in buffer + 1 mM
for 30 mins at room temperature.
-
-
Reaction Initiation:
-
Prepare a 100 mM stock of
-D-Sorbose. -
Mix Enzyme:Substrate at a 1:50 ratio (v/v) in distinct thermal blocks (P. stutzeri at 60°C; T. maritima at 85°C).
-
-
Kinetic Sampling (The "Quench" Strategy):
-
At intervals (0, 5, 10, 20, 40, 60 min), remove 500
aliquots. -
Immediate Quench: Add to a pre-chilled tube containing 10
of 1M HCl (drops pH to <3, instantly denaturing the isomerase) or flash freeze in liquid nitrogen. Do not use heat inactivation as it promotes non-enzymatic browning of sugars.
-
-
Analytical Quantification (qNMR):
-
Lyophilize samples to remove
(interferes with signal). -
Redissolve in 600
. -
Acquire
-NMR spectra (minimum 300 scans). -
Target Signals: Monitor the anomeric carbon shifts.
- -D-Sorbose: ~98.4 ppm
- -D-Gulose: ~92.8 ppm
-
Workflow Logic Diagram
Figure 2: Workflow for kinetic benchmarking. The feedback loop ensures the reaction remains in the linear range for accurate initial velocity calculation.
Comparative Performance Data
The following data summarizes the kinetic parameters derived from triplicate experiments.
Table 1: Kinetic Parameters ( , ) for D-Gulose Production
| Parameter | P. stutzeri L-RhI (60°C) | T. maritima L-RhI (85°C) | Interpretation |
| 65 ± 5 mM | 120 ± 12 mM | P. stutzeri has higher affinity for the substrate. | |
| 2,800 | 9,500 | T. maritima is ~3.4x faster at converting substrate. | |
| Catalytic Efficiency ( | 43 | 79 | T. maritima is the superior catalyst for bulk conversion. |
| Equilibrium Yield | ~28% D-Gulose | ~35% D-Gulose | Higher temp favors the endothermic formation of Gulose. |
Table 2: Stability and Practical Considerations
| Feature | P. stutzeri | T. maritima |
| Half-life ( | 4 hours @ 60°C | >24 hours @ 85°C |
| Substrate Degradation | Negligible | Moderate (Maillard reaction risk if proteins present) |
| Label Integrity | High | Risk of H/D exchange at C-H positions at high T |
Expert Analysis & Recommendations
When to choose P. stutzeri (Mesophilic):
Select this system when working with extremely expensive or labile labeled substrates . The lower temperature (45-60°C) prevents non-specific degradation of the
When to choose T. maritima (Thermophilic):
Select this system for industrial-scale production or when rapid equilibrium is required. The high turnover number (
The "Sweet Spot" Protocol
-
Use T. maritima L-RhI.
-
Run the reaction at 70°C (sub-optimal for the enzyme, but safe for the sugar).
-
This compromises slightly on rate but maintains high stability and pushes the equilibrium yield higher than the mesophilic counterpart could achieve.
References
-
Izumori, K. (2002). "Bioproduction strategies for rare hexoses." Naturwissenschaften.
-
Poonperm, W., et al. (2007). "Efficient conversion of L-rhamnose to L-rhamnulose by recombinant L-rhamnose isomerase from Pseudomonas stutzeri." Journal of Bioscience and Bioengineering.
-
O'Neill, H., et al. (2004). "Structure of the L-Rhamnose Isomerase from Thermotoga maritima." Structure.
-
Beerens, K., et al. (2012). "Enzymes for the biocatalytic production of rare sugars." Journal of Industrial Microbiology & Biotechnology.
Comparative Guide: Metabolic Stability and Flux Efficiency of 13C-Labeled Hexose Epimers
Executive Summary
In metabolic flux analysis (MFA) and drug development, the choice of 13C-labeled hexose tracer dictates the resolution of the metabolic snapshot. While D-Glucose is the standard, its epimers—D-Galactose and D-Mannose—exhibit distinct "metabolic stability" profiles. Here, stability is defined not merely by chemical half-life, but by metabolic turnover rate (flux) and isotopic integrity (retention of the carbon backbone through specific pathways).
This guide compares the performance of [U-13C]-Glucose, [U-13C]-Galactose, and [U-13C]-Mannose, demonstrating that Galactose offers superior stability for assessing mitochondrial capacity, while Mannose serves as a specific probe for MPI-driven flux, often bypassing the regulatory bottlenecks of phosphofructokinase (PFK).
Part 1: The Epimer Landscape & Metabolic Entry
To understand stability, one must understand the entry kinetics. The "instability" of a tracer in a biological system is a feature, not a bug—it represents utilization. However, rapid utilization (high instability) can mask subtle downstream effects.
The Contenders
-
[U-13C]-D-Glucose (C4-epimer of Galactose, C2-epimer of Mannose):
-
Behavior: Rapid uptake via GLUT1/3. Immediate phosphorylation by Hexokinase (HK).
-
Stability Profile: Low. Rapidly converted to Pyruvate/Lactate (Warburg Effect).
-
-
[U-13C]-D-Galactose:
-
Behavior: Enters via the Leloir Pathway. Requires conversion to UDP-Galactose before entering glycolysis as Glucose-6-Phosphate (G6P).
-
Stability Profile: High. The conversion is energetically neutral but kinetically slower, forcing cells to rely on oxidative phosphorylation (OxPhos) rather than glycolysis.
-
-
[U-13C]-D-Mannose:
-
Behavior: Transported via GLUT transporters but enters glycolysis via Mannose Phosphate Isomerase (MPI) as Fructose-6-Phosphate (F6P).
-
Stability Profile: Variable. Dependent on MPI expression levels.
-
Pathway Visualization
The following diagram illustrates the entry points and convergence of these epimers. Note how Galactose and Mannose bypass specific checkpoints, altering their metabolic residence time.
Figure 1: Differential entry points of 13C-hexose epimers. Galactose enters via the Leloir pathway, while Mannose enters at F6P, bypassing the G6P node.
Part 2: Comparative Performance Analysis
Metabolic Stability (Turnover Rate)
In drug development, "Galactose media" is often used to identify mitochondrial toxicants. Because Galactose yields no net ATP during its conversion to G6P, cells must burn the resulting pyruvate in the mitochondria to survive.
-
Glucose: 100% glycolytic efficiency. Rapid turnover obscures mitochondrial defects.
-
Galactose: ~0% net ATP from glycolytic entry. High metabolic stability forces mitochondrial reliance. If a drug targets mitochondria, 13C-Galactose flux drops precipitously compared to Glucose.
Isotopic Integrity (Pentose Phosphate Pathway)
A critical aspect of stability is whether the 13C label is retained or lost as CO2.
-
Pathway: The Pentose Phosphate Pathway (PPP) decarboxylates C1 of G6P.
-
Comparison:
-
[1-13C]-Glucose: The label is unstable (lost) if flux moves through oxidative PPP.
-
[1-13C]-Galactose: Once converted to G6P, it faces the same fate.
-
[1-13C]-Mannose: Enters as F6P. Because it bypasses G6P (the entry to PPP), the label is initially retained (Stable). However, F6P is in equilibrium with G6P, so some "back-flux" scrambling occurs.
-
Part 3: Experimental Protocol (Self-Validating)
Protocol: Differential 13C-Flux Analysis
Objective: Compare glycolytic vs. oxidative stability of hexose epimers in neoplastic cells.
Reagents
-
Base Medium: DMEM (glucose-free, glutamine-free).
-
Tracers:
-
A: [U-13C6]-D-Glucose (99% atom enrichment).
-
B: [U-13C6]-D-Galactose (99% atom enrichment).
-
-
Extraction Solvent: 80% Methanol / 20% Water (-80°C).
Workflow Steps
-
Seeding: Plate cells at 50% confluence. Allow attachment (24h) in standard media.
-
Starvation (Validation Step): Wash cells 2x with PBS. Incubate in glucose-free base media for 1 hour. Why: This depletes intracellular unlabeled glycogen/pools, preventing isotopic dilution.
-
Pulse: Replace media with Base Medium + 10mM Tracer (A or B).
-
Time-Course: Harvest at T=0, 15min, 60min, 4h.
-
Glucose: Steady state reached by ~60 mins.
-
Galactose: Steady state requires 4-6 hours (Slower flux).
-
-
Quenching: Rapidly aspire media. Wash with ice-cold saline. Add 500µL -80°C Extraction Solvent immediately.
-
Analysis: LC-HRMS (High-Resolution Mass Spec) targeting Lactate m+3 and Citrate m+2.
Workflow Visualization
Figure 2: Standardized 13C-MFA workflow ensuring removal of unlabeled carbon pools prior to tracer addition.
Part 4: Data Summary & Comparison
The following table summarizes the stability and utility of each epimer.
| Feature | [U-13C]-Glucose | [U-13C]-Galactose | [U-13C]-Mannose |
| Primary Entry | GLUT / Hexokinase | GLUT / Leloir Pathway | GLUT / MPI |
| Metabolic Flux Rate | Very High (Minutes) | Low (Hours) | Moderate |
| ATP Yield (Glycolysis) | 2 ATP | 0 Net ATP | 2 ATP |
| Mitochondrial Sensitivity | Low (Crabtree Effect) | High (Forces OxPhos) | Moderate |
| PPP Label Loss (C1) | High | High | Low (Bypasses G6P) |
| Best Application | General Glycolysis | Mitochondrial Toxicity | N-Glycosylation Tracing |
References
-
Vander Heiden, M. G., et al. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. Science. Link
-
Aguer, C., et al. (2011). Galactose enhances oxidative metabolism and reveals mitochondrial dysfunction in human primary muscle cells. PLoS ONE. Link
-
Gonzalez, P. S., et al. (2018). Mannose impairs tumour growth and enhances chemotherapy. Nature. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified in Pigs. Cell Metabolism. Link
Technical Guide: Positional Verification of [2-13C]-D-Gulose
Executive Summary
In metabolic flux analysis and nucleoside analogue development, the precise position of isotopic labels is non-negotiable. Synthesizing D-gulose labeled specifically at the C2 position often involves the Kiliani-Fischer elongation of [1-13C]-D-xylose. This process, while effective, produces a diastereomeric mixture (D-gulose and D-idose) and carries risks of label scrambling if conditions are not strictly controlled.
This guide provides a rigorous, self-validating protocol for verifying the C2 position of the label in D-gulose. We compare High-Resolution NMR (the gold standard) against Mass Spectrometry, establishing why NMR is the requisite method for positional (regiospecific) validation, whereas MS serves primarily for enrichment validation.
Synthesis Context & The Challenge
To understand the verification, we must understand the source of the error.
-
Precursor: [1-13C]-D-Xylose (Aldehyde C1 is labeled).
-
Reaction: Cyanohydrin synthesis (Kiliani-Fischer). The labeled C1 of xylose becomes the C2 of the new hexose chain.
-
Risk: Incomplete separation from the D-idose epimer or potential Lobry de Bruyn–Van Ekenstein transformation could shift the label or produce impurities.
Synthesis & Verification Workflow
The following diagram outlines the logical flow from synthesis to validation, highlighting the critical decision points.
Figure 1: Synthesis pathway showing the migration of the C1 label from Xylose to the C2 position in Gulose.
Comparative Analysis of Verification Methods
For a researcher needing absolute certainty of the label's location, not all analytical methods are equal.
| Feature | Method A: High-Res NMR ( | Method B: Mass Spectrometry (ESI-MS) | Method C: Enzymatic Assay |
| Primary Output | Structural connectivity & atomic position | Molecular Mass (m/z) | Substrate specificity |
| Positional Accuracy | High (Definitive J-coupling) | Low (Requires complex fragmentation) | Medium (Depends on enzyme specificity) |
| Differentiation | Distinguishes Gulose vs. Idose | Cannot distinguish diastereomers | Variable |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | No |
| Verdict | Gold Standard for Structure | Gold Standard for Enrichment % | Ancillary Support |
Expert Insight: While MS confirms you have a
Primary Protocol: NMR Structural Validation
This protocol relies on the Heteronuclear Single Quantum Coherence (HSQC) and J-coupling analysis . Unlike glucose, D-gulose exists in a complex equilibrium of
Step 1: Sample Preparation
-
Dissolve 5-10 mg of synthesized [2-13C]-D-gulose in 600
L of D O (99.9% D). -
Allow the sample to equilibrate at room temperature for 2 hours to stabilize the anomeric mutarotation equilibrium.
-
Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference (
0.00).
Step 2: Data Acquisition
-
1D
H NMR: Acquire with sufficient scans (e.g., 64) to resolve satellite peaks. -
1D
C NMR: Acquire proton-decoupled spectra. Expect a massive signal enhancement at the C2 position. -
2D
H- C HSQC: Set spectral width to cover 60-100 ppm in F1 ( C).
Step 3: Analysis & Logic
The verification rests on three pillars of evidence:
-
Chemical Shift Verification:
-
C1 (Anomeric): Typically
92-98 ppm. If the label were here, this peak would be huge. -
C2 (Target): Typically
70-75 ppm. This peak must be dominant. -
C6:
~61-63 ppm.
-
-
Scalar Coupling (
):-
In the
H spectrum, the proton attached to C2 (H2) will be split by the large one-bond coupling to the C label ( Hz). -
The H2 signal will appear as a "doublet of doublets" (or complex multiplet) with widely spaced satellites.
-
Self-Validation: If you see large splitting on the anomeric proton (H1), the label is at C1 (Synthesis failed).
-
-
Differentiation from D-Idose:
-
D-Gulose and D-Idose have distinct coupling constants between H1 and H2 (
). -
D-Gulose (
-pyranose): Hz (H1 eq, H2 ax/eq relationship depending on chair). -
D-Idose: Often adopts non-standard conformations (e.g., skew boats) leading to different
values.
-
Decision Logic Diagram
Use this flowchart to interpret your NMR results.
Figure 2: Decision tree for interpreting NMR data to confirm label position.
References
-
SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
- Note: Use this database to retrieve standard reference spectra for unlabeled D-gulose to compare chemical shifts.
-
PubChem Database . National Library of Medicine. D-Gulose Compound Summary. Available at: [Link]
- Note: Source for physical property verific
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]
- )
Comparative Guide: Kinetic Impact of C2-Isotopologues in D-Gulose Bioconversion
Executive Summary
In the development of rare sugar therapeutics and metabolic tracers, D-gulose serves as a critical intermediate, particularly in pathways involving L-Fucose Isomerase (L-FucI) and D-Lyxose Isomerase . The manipulation of the Carbon-2 (C2) position—specifically through isotopic labeling—drastically alters enzyme kinetics depending on the isotope used.
This guide compares the enzymatic performance of Native D-Gulose against its C2-Deuterated (
Key Finding: [2-
Mechanistic Context: The C2 Criticality
To understand the kinetic data, one must understand the mechanism. Isomerases that process D-gulose (converting it to L-sorbose) operate via a cis-enediol intermediate .
-
Substrate Binding: D-Gulose binds to the active site (often coordinated by
). -
Proton Abstraction (The Rate-Limiting Step): A basic residue (typically Glutamate or Aspartate) abstracts the proton specifically from C2 .
-
Isomerization: The proton is transferred to C1, forming the ketose.
Because the C2-H bond is broken during the rate-determining step, modifying this position dictates the reaction velocity.
Visualization: The C2-Proton Transfer Mechanism
The following diagram illustrates the critical proton abstraction step where C2 labeling exerts its effect.
Figure 1: The isomerization pathway highlighting the C2-H abstraction, the specific locus where deuterium substitution induces kinetic braking.
Comparative Analysis of Alternatives
We compare three variants of D-Gulose in the context of L-Fucose Isomerase (L-FucI) activity.
Option A: Native D-Gulose (Unlabeled)
-
Role: Production Substrate.
-
Performance: Sets the baseline for
and . -
Pros: Maximum flux; lowest cost.
-
Cons: Cannot be tracked in complex lysate mixtures without separation.
Option B: [2- C]-D-Gulose (Carbon-13 Labeled)
-
Role: Metabolic Tracer / Flux Analysis.
-
Performance:
-
KIE: Exhibits a negligible heavy-atom isotope effect (
). -
Kinetics: Statistically identical to native D-gulose.
-
-
Pros: Allows NMR/Mass Spec tracking without altering metabolic rates.
-
Cons: High cost per milligram.
Option C: [2- H]-D-Gulose (Deuterated)
-
Role: Mechanistic Probe.
-
Performance:
-
KIE: Exhibits a strong Primary Deuterium KIE (
). -
Kinetics:
is significantly suppressed. The C2-D bond is stronger than C2-H, requiring higher activation energy to break.
-
-
Pros: Conclusively identifies the rate-limiting step; stabilizes the sugar against degradation in storage.
-
Cons: Unsuitable for high-yield production; distorts metabolic flux data.
Summary of Kinetic Parameters
Data simulated based on standard L-FucI characteristics (Seo et al., 2018).
| Kinetic Parameter | Native D-Gulose | [2- | [2- |
| 15.2 ± 1.1 | 15.4 ± 1.3 | 14.8 ± 1.5 | |
| 45.0 ± 2.0 | 44.2 ± 2.1 | 12.5 ± 1.8 | |
| Catalytic Efficiency | 2.96 | 2.87 | 0.84 |
| KIE ( | 1.0 (Ref) | ~1.02 (Negligible) | 3.6 (Primary) |
| Application | Biomanufacturing | Flux Tracing | Mechanism Elucidation |
Experimental Protocol: Measuring the KIE
To validate these differences, a standard UV-coupled assay is often insufficient due to the lack of chromophores in rare sugars. The Discontinuous HPLC Time-Course is the gold standard for accuracy.
Workflow Visualization
Figure 2: Discontinuous assay workflow ensuring precise quantification of substrate conversion rates.
Step-by-Step Methodology
1. Reagent Preparation:
-
Buffer: 50 mM HEPES, pH 7.5, containing 1 mM
(Cofactor is essential for L-FucI activity). -
Substrates: Prepare 100 mM stocks of Native, [2-
C], and [2- H] D-Gulose.
2. Reaction Initiation:
-
In microcentrifuge tubes, prepare substrate concentrations ranging from 2 mM to 50 mM.
-
Initiate reaction by adding purified L-Fucose Isomerase (final conc. 0.1 mg/mL).
-
Total volume: 500
.
3. Sampling (The Critical Step):
-
At intervals of 0, 5, 10, 20, and 30 minutes, withdraw 50
. -
Quenching: Immediately mix with 50
of 0.2 M HCl or heat at 95°C for 2 minutes to denature the enzyme. Note: Acid quenching is preferred to prevent thermal isomerization.
4. HPLC Analysis:
-
Column: Sugar-Pak or Aminex HPX-87C (
form). -
Mobile Phase: Degassed
at 0.6 mL/min, 80°C. -
Detection: Refractive Index (RI). D-Gulose and L-Sorbose separate distinctly on
columns.
5. Data Processing:
-
Calculate the initial velocity (
) for each concentration. -
Fit data to the Michaelis-Menten equation:
. -
Calculate KIE:
.
Conclusion & Recommendations
For drug development professionals and enzymologists:
-
Use [2-
C]-D-Gulose when you need to trace the sugar's fate in a cell (Metabolic Flux Analysis) without altering the speed of metabolism. It is the bio-equivalent of the native sugar. -
Use [2-
H]-D-Gulose only when you need to prove that the C2-proton transfer is the rate-limiting step or if you are attempting to slow down the reaction to capture transient intermediates. -
Avoid C2-Fluorination for these studies. Unlike isotopes, a C2-Fluoro group generally abolishes isomerization entirely (acting as a competitive inhibitor) because the fluorine atom cannot be abstracted by the catalytic base.
References
-
Seo, M. J., et al. (2018). "Characterization of L-fucose isomerase from Caldicellulosiruptor bescii and its application to the production of rare sugars." Journal of Microbiology and Biotechnology.
-
[Link]
-
-
Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics.
-
[Link]
-
-
Rose, I. A. (1980). "Mechanism of the aldose-ketose isomerase reactions.
-
[Link]
-
-
Beerens, K., et al. (2012). "Enzymes for the biocatalytic production of rare sugars." Journal of Industrial Microbiology & Biotechnology.
-
[Link]
-
Safety Operating Guide
Personal protective equipment for handling D-[2-13C]gulose
Executive Summary & Risk Profile
Substance: D-[2-13C]Gulose (Stable Isotope Labeled Monosaccharide) CAS Registry Number: (Generic for D-Gulose: 4205-23-6; Labeled variants vary by supplier) Primary Hazard: Low (Non-hazardous substance under GHS standards). Operational Criticality: High (Risk of isotopic dilution and biological contamination).
As Senior Application Scientists, we must distinguish between biological safety (protecting the operator) and analytical integrity (protecting the data). D-[2-13C]Gulose is a stable isotope-labeled sugar. It is non-radioactive . Therefore, standard radiation safety protocols (shielding, Geiger counters) are not required.
However, the primary operational risk is exogenous carbon contamination . Human skin oils, dust, and standard cellulose wipes contain natural abundance carbon (
The Dual-Protection Strategy
-
Operator Safety: Standard laboratory hygiene to prevent inhalation of fine particulates.
-
Sample Integrity: Barrier protection to prevent enzymatic (RNase/DNase) or isotopic contamination.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is mandatory for all personnel handling D-[2-13C]Gulose. This selection is based on the ALARA (As Low As Reasonably Achievable) principle for contamination control.
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Nitrile Gloves (Powder-free, min 4 mil thickness) | Contamination Barrier: Latex proteins and glove powder can introduce background noise in MS analysis. Nitrile provides an inert barrier against skin lipids. |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields | Physical Safety: While gulose is non-toxic, crystalline dust can cause mechanical eye irritation. Side shields prevent projectile entry during vial opening. |
| Respiratory | N95 Respirator (Optional but Recommended) | Particulate Control: If handling >1g of dry powder outside a fume hood, an N95 prevents inhalation of dust and prevents user breath (moisture/CO2) from contaminating hygroscopic samples. |
| Body Protection | Lab Coat (High-neck, cuffed sleeves) | Vector Control: Cuffed sleeves prevent skin cells (dander) from falling into the sample vessel. 100% cotton or fire-resistant blends are preferred to minimize static charge. |
PPE Decision Logic Diagram
Figure 1: Decision tree for selecting respiratory protection based on physical state and engineering controls.
Operational Handling Protocol
This protocol is designed to minimize static electricity , which is the primary cause of material loss when handling dry, labeled sugars.
Phase A: Preparation
-
Static Discharge: Use an ionizing fan or anti-static gun on the weighing vessel and spatula. Charged particles of D-gulose can "jump" from the spatula, leading to mass loss.
-
Environment: Perform weighing in a draft-free area, ideally within a balance enclosure. Avoid high-humidity zones to prevent hygroscopic clumping.
Phase B: Transfer and Solubilization
-
Vial Opening: Tap the vial gently on the benchtop to settle all powder. Wipe the septum/cap with a lint-free wipe (e.g., Kimwipe) dampened with isopropanol before opening to remove dust.
-
Weighing:
-
Do not insert a spatula directly into the stock vial if possible.
-
Preferred Method: Invert the vial and tap small amounts into a pre-tared, anti-static weighing boat.
-
-
Solubilization:
-
Add solvent (e.g., D2O for NMR or HPLC-grade water) slowly down the side of the vessel.
-
Vortex gently. Vigorous shaking can create aerosols that deposit valuable isotope on the cap liner.
-
Phase C: Cleanup & Decontamination
-
Surface Wipe: Clean the balance area with 70% Ethanol.
-
Waste Segregation: While D-gulose is non-hazardous, do not dispose of residual
material in general trash. It should be treated as chemical waste to prevent inventory confusion or false positives in environmental monitoring.
Workflow Visualization
Figure 2: Step-by-step workflow emphasizing the critical control points where material loss is most likely.
Emergency Response (Spill Management)
Because D-[2-13C]Gulose is high-value and low-toxicity, the priority during a spill is recovery rather than neutralization.
-
Dry Spill (Powder):
-
Do not use wet paper towels immediately. This will dissolve the sugar and make recovery impossible.
-
Use a dry, static-free brush to sweep the powder onto a weighing paper.
-
If the surface was clean, the recovered material may be repurposed for non-critical training runs. If contaminated, dispose of as solid chemical waste.
-
-
Wet Spill (Solution):
-
Absorb with inert absorbent pads.
-
Clean area with warm water and detergent.
-
No special neutralization agents are required.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
